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ORM-10962

Cat. No.: B2992674
M. Wt: 459.5 g/mol
InChI Key: UPGUBLDTYLMRHO-UHFFFAOYSA-N
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Description

ORM-10962 is a useful research compound. Its molecular formula is C27H29N3O4 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O4 B2992674 ORM-10962

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUBLDTYLMRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORM-10962 in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX) in cardiac myocytes. Its primary mechanism of action involves the modulation of intracellular calcium dynamics by blocking both the forward and reverse modes of NCX activity. This targeted action on NCX leads to a cascade of electrophysiological effects, including the attenuation of cardiac alternans, suppression of delayed afterdepolarizations (DADs), and an increase in the post-repolarization refractory period, without significantly altering the action potential duration. Due to its high selectivity, this compound presents a promising therapeutic agent for arrhythmias driven by calcium dysregulation, with minimal off-target effects on other critical cardiac ion channels.

Core Mechanism of Action: Selective NCX Inhibition

The fundamental mechanism of this compound in cardiac myocytes is its direct inhibition of the sodium-calcium exchanger.[1][2] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis by extruding one calcium ion in exchange for the entry of three sodium ions (forward mode) or reversing this process to bring calcium into the cell (reverse mode), depending on the transmembrane electrochemical gradients.

This compound has been demonstrated to be a highly selective inhibitor of NCX, showing no significant effects on other major cardiac ion channels at concentrations that effectively block NCX.[2][3] This selectivity is a key feature, minimizing the potential for unintended pro-arrhythmic or negative inotropic effects often associated with less specific ion channel blockers.

Quantitative Data on NCX Inhibition

The inhibitory potency of this compound on the NCX has been quantified in canine ventricular myocytes.

ParameterValueCell TypeReference
IC50 (inward NCX current) 55 nMCanine Ventricular Myocytes[1][2]
IC50 (outward NCX current) 67 nMCanine Ventricular Myocytes[1][2]

Electrophysiological Effects in Cardiac Myocytes

The inhibition of NCX by this compound translates into several significant electrophysiological consequences in cardiac myocytes.

Attenuation of Cardiac Alternans

This compound has been shown to effectively attenuate both action potential duration (APD) and calcium transient alternans.[4][5][6] Alternans, a beat-to-beat alternation in APD and calcium transient amplitude, is a known precursor to ventricular arrhythmias. By inhibiting NCX, this compound is thought to reduce the sarcoplasmic reticulum release refractoriness, a key factor in the genesis of calcium-driven alternans.[4][5] Computer simulations suggest this effect is a result of the NCX blockade coupled with an indirect reduction in the L-type calcium current.[4][5]

Signaling Pathway of this compound in Attenuating Cardiac Alternans

ORM10962_Alternans_Pathway ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_i Intracellular Ca2+ Dysregulation NCX->Ca_i Modulates SR_Refractoriness Reduced SR Release Refractoriness Ca_i->SR_Refractoriness Leads to Alternans Cardiac Alternans (APD & CaT) SR_Refractoriness->Alternans Attenuates Arrhythmia Ventricular Arrhythmias Alternans->Arrhythmia Reduced Risk

Caption: Signaling pathway of this compound in attenuating cardiac alternans.

Suppression of Delayed Afterdepolarizations (DADs)

In conditions of calcium overload, the reverse mode of NCX can contribute to the generation of DADs, which are arrhythmogenic depolarizations that occur after full repolarization. This compound has been demonstrated to significantly suppress the amplitude of DADs induced by agents like digoxin in canine Purkinje fibers.[7] This effect is attributed to the inhibition of the inward calcium current via the reverse mode NCX.

Effects on Action Potential and Refractory Period

A notable characteristic of this compound is its minimal effect on the action potential duration.[7] However, it does increase the post-repolarization refractoriness, which may contribute to its anti-arrhythmic properties by preventing premature excitations.[4][5]

Selectivity Profile

The high selectivity of this compound for the NCX is a crucial aspect of its pharmacological profile. Studies have shown that at a concentration of 1 µM, which is well above its IC50 for NCX inhibition, this compound has no significant effect on a range of other important cardiac ion currents.[2][3]

Ion Channel/CurrentEffect of this compound (1 µM)Cell TypeReference
L-type Calcium Current (ICaL) No significant changeCanine Ventricular Myocytes[2][3]
Rapid Delayed Rectifier K+ Current (IKr) No influenceCanine Ventricular Myocytes[2]
Slow Delayed Rectifier K+ Current (IKs) No influenceCanine Ventricular Myocytes[2]
Transient Outward K+ Current (Ito) No influenceCanine Ventricular Myocytes[2]
Inward Rectifier K+ Current (IK1) No influenceCanine Ventricular Myocytes[2]
Late Sodium Current (INaL) No influenceCanine Ventricular Myocytes[2]
Na+/K+ Pump Current No influenceCanine Ventricular Myocytes[2]
Funny Current (If) No alterationRabbit Sinus Node Cells[8]

Experimental Protocols

The following sections outline the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Measurement of NCX Current in Isolated Ventricular Myocytes

Objective: To quantify the inhibitory effect of this compound on the inward and outward NCX currents.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record ion currents.

  • Voltage Protocol: A specific voltage ramp protocol is applied to isolate the NCX current. For example, a descending ramp from +80 mV to -120 mV.

  • Solutions: The external solution is designed to eliminate other overlapping currents and typically contains blockers for sodium, potassium, and calcium channels. The internal (pipette) solution contains a known concentration of calcium to activate the NCX.

  • Data Analysis: The this compound-sensitive current is obtained by subtracting the current recorded in the presence of the drug from the control current. The IC50 is then calculated from the concentration-response curve.

Experimental Workflow for NCX Current Measurement

NCX_Workflow Start Isolate Canine Ventricular Myocytes Patch Establish Whole-Cell Patch-Clamp Start->Patch Control Record Control NCX Current Patch->Control Apply_ORM Apply this compound Control->Apply_ORM Record_ORM Record NCX Current with this compound Apply_ORM->Record_ORM Subtract Subtract Currents to Isolate this compound- Sensitive Component Record_ORM->Subtract Analyze Analyze Concentration- Response and Calculate IC50 Subtract->Analyze

Caption: Experimental workflow for measuring NCX current.

Assessment of Cardiac Alternans in Papillary Muscle

Objective: To evaluate the effect of this compound on action potential duration and calcium transient alternans.

Methodology:

  • Preparation: Papillary muscles are dissected from canine hearts and mounted in a tissue bath perfused with Tyrode's solution.

  • Pacing Protocol: The muscle is paced at progressively faster rates to induce alternans.

  • Action Potential Recording: A microelectrode is used to record intracellular action potentials. APD is measured at 80% and 90% repolarization.

  • Calcium Transient Measurement: In separate experiments with isolated myocytes, cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The cells are then paced, and the fluorescence intensity is recorded to measure calcium transients.

  • Data Analysis: The beat-to-beat difference in APD and calcium transient amplitude is calculated to quantify the magnitude of alternans before and after the application of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger in cardiac myocytes. Its mechanism of action is centered on the direct blockade of NCX, leading to the attenuation of arrhythmogenic phenomena such as cardiac alternans and delayed afterdepolarizations. The compound's high selectivity for NCX over other cardiac ion channels makes it an attractive candidate for the development of novel anti-arrhythmic therapies, particularly for conditions associated with abnormal intracellular calcium handling. Further research into its clinical efficacy and safety is warranted.

References

The Therapeutic Potential of ORM-10962: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10962 is a novel, highly selective inhibitor of the sodium/calcium exchanger (NCX) that has demonstrated significant therapeutic potential in preclinical models of cardiac arrhythmia. By specifically targeting the NCX, this compound modulates intracellular calcium levels, thereby addressing key mechanisms underlying arrhythmogenesis, such as delayed afterdepolarizations (DADs) and cardiac alternans. This technical guide provides an in-depth overview of the preclinical data available for this compound, including its selectivity, efficacy in various arrhythmia models, and the experimental protocols used in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the core scientific attributes and potential therapeutic applications of this compound.

Introduction

The sodium/calcium exchanger (NCX) is a critical component of cellular calcium homeostasis, particularly in cardiomyocytes. It plays a key role in extruding calcium from the cell, thereby influencing cardiac contractility and electrical activity. Dysregulation of NCX function has been implicated in the pathophysiology of various cardiac arrhythmias. This compound has emerged as a potent and selective inhibitor of NCX, offering a targeted therapeutic approach to mitigate arrhythmias.

Mechanism of Action

This compound exerts its antiarrhythmic effects by inhibiting the NCX, which leads to a reduction in calcium extrusion from the cardiomyocyte. This modulation of intracellular calcium has several downstream consequences that contribute to its therapeutic potential. By preventing calcium overload, this compound can suppress the formation of delayed afterdepolarizations (DADs), which are known triggers of ventricular arrhythmias.[1] Furthermore, it has been shown to attenuate cardiac alternans, a beat-to-beat alternation in action potential duration and calcium transient amplitude that can create a substrate for reentry and fibrillation.[2][3][4]

Signaling Pathway of this compound in Cardiomyocytes

cluster_membrane Sarcolemma cluster_cytosol Cytosol NCX NCX Ca_in Intracellular Ca²⁺ NCX->Ca_in Ca²⁺ Extrusion ORM10962 This compound ORM10962->NCX Inhibition DAD Delayed Afterdepolarizations (DADs) Ca_in->DAD Triggers Alternans Cardiac Alternans Ca_in->Alternans Contributes to Arrhythmia Arrhythmia DAD->Arrhythmia Leads to Alternans->Arrhythmia Leads to

Caption: Mechanism of action of this compound in preventing cardiac arrhythmias.

Quantitative Data

The preclinical evaluation of this compound has yielded significant quantitative data regarding its selectivity and efficacy.

Table 1: Selectivity of this compound for NCX
Ion Channel/TransporterSpeciesEC50/IC50Reference
NCX (inward current)Canine55 nM[1]
NCX (outward current)Canine67 nM[1]
L-type Ca²⁺ current (ICaL)CanineNo significant effect at 1 µM[5]
Rapid delayed rectifier K⁺ current (IKr)CanineNo significant effect at 1 µM[5]
Slow delayed rectifier K⁺ current (IKs)CanineNo significant effect at 1 µM[5]
Inward rectifier K⁺ current (IK1)CanineNo significant effect at 1 µM[5]
Transient outward K⁺ current (Ito)CanineNo significant effect at 1 µM[5]
Late Na⁺ current (INaL)CanineNo significant effect at 1 µM[5]
Na⁺/K⁺ pumpCanineNo significant effect at 1 µM[5]
Funny current (If)RabbitNo significant effect at 1 µM[5]
Table 2: Efficacy of this compound in Preclinical Arrhythmia Models
ModelSpeciesDose/ConcentrationEffectReference
Ouabain-induced arrhythmiaGuinea pig0.3 mg/kg i.v.Delayed onset of ventricular extrasystoles and tachycardia[6]
Digoxin-induced DADsCanine Purkinje fibers1 µMSignificantly suppressed DAD amplitude[1]
Pacing-induced cardiac alternansCanine papillary muscle1 µMAttenuated APD and CaT alternans[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are synthesized protocols for key experiments used in the evaluation of this compound.

Whole-Cell Patch-Clamp Analysis of Ion Channel Activity

Objective: To determine the selectivity of this compound by measuring its effect on various cardiac ion currents.

Protocol:

  • Cell Isolation: Isolate single ventricular myocytes from canine hearts via enzymatic dissociation.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure individual ion currents (e.g., ICaL, IKr, IKs, IK1, Ito, INaL).

  • Drug Application: Perfuse the cells with a control solution, followed by a solution containing this compound at various concentrations (e.g., 1 µM).

  • Data Acquisition and Analysis: Record the currents before and after drug application using an amplifier and digitizer. Analyze the data to determine the percentage of current inhibition.

Ouabain-Induced Arrhythmia Model in Guinea Pigs

Objective: To assess the in vivo antiarrhythmic efficacy of this compound.

Protocol:

  • Animal Preparation: Anesthetize guinea pigs (e.g., with pentobarbitone, 45 mg/kg i.p.).

  • Instrumentation: Catheterize the jugular vein for drug administration and insert ECG leads to monitor cardiac activity.

  • Drug Administration:

    • Pre-treatment group: Administer this compound (e.g., 0.3 mg/kg i.v.) 10 minutes before starting the ouabain infusion.

    • Control group: Administer vehicle.

  • Arrhythmia Induction: Infuse ouabain (e.g., 10 µg/kg/min i.v.) to induce arrhythmias.

  • Data Monitoring and Analysis: Continuously record the ECG and determine the time to the onset of ventricular extrasystoles, ventricular tachycardia, and other arrhythmic events. Compare the outcomes between the control and this compound-treated groups.

Preclinical Evaluation Workflow for this compound

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PatchClamp Whole-Cell Patch Clamp (Ion Channel Selectivity) DAD_Assay DAD Measurement (Canine Purkinje Fibers) PatchClamp->DAD_Assay Informs Alternans_Assay Cardiac Alternans Assay (Canine Papillary Muscle) DAD_Assay->Alternans_Assay Informs Ouabain_Model Ouabain-Induced Arrhythmia (Guinea Pig) Alternans_Assay->Ouabain_Model Leads to

Caption: A simplified workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel antiarrhythmic agent. Its high selectivity for the sodium/calcium exchanger minimizes the risk of off-target effects on other critical cardiac ion channels. The compound has demonstrated efficacy in well-established in vitro and in vivo models of arrhythmia.

Further research is warranted to fully elucidate the therapeutic window and safety profile of this compound in larger animal models. While no clinical trial data is currently available, the robust preclinical findings suggest that this compound is a promising candidate for clinical development for the treatment of cardiac arrhythmias. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in species more predictive of human responses, and ultimately, on its safety and efficacy in human subjects.

References

ORM-10962: A Selective NCX Inhibitor for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The sodium-calcium exchanger (NCX) is a critical regulator of intracellular calcium homeostasis and cardiac contractility. Its dysregulation is implicated in various cardiovascular pathologies, including arrhythmias and heart failure, making it a compelling therapeutic target. ORM-10962 has emerged as a potent and highly selective inhibitor of NCX, offering a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the exchanger. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and effects in preclinical models, supplemented with detailed experimental protocols and pathway visualizations.

Introduction to the Sodium-Calcium Exchanger (NCX)

The sodium-calcium exchanger is a bidirectional transmembrane protein that plays a pivotal role in cellular calcium (Ca²⁺) homeostasis by extruding one Ca²⁺ ion in exchange for the entry of three sodium (Na⁺) ions, or vice versa. This electrogenic exchange is driven by the electrochemical gradients of Na⁺ and Ca²⁺ across the cell membrane. NCX can operate in two primary modes:

  • Forward Mode (Ca²⁺ extrusion): This is the predominant mode under normal physiological conditions, where three Na⁺ ions enter the cell in exchange for one Ca²⁺ ion exiting the cell. This mode is crucial for returning the cardiomyocyte to a resting state after excitation.

  • Reverse Mode (Ca²⁺ entry): Under conditions of high intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse its direction, bringing Ca²⁺ into the cell. This mode can be protective in some contexts but is often associated with pathological Ca²⁺ overload and arrhythmogenesis[1].

Dysfunction of NCX is linked to conditions of Ca²⁺ overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias[1][2][3]. Consequently, selective inhibition of NCX is a promising therapeutic strategy.

This compound: Mechanism and Selectivity

This compound is a novel small molecule inhibitor that demonstrates high affinity and selectivity for the sodium-calcium exchanger[2][4]. It effectively blocks both the forward and reverse modes of NCX operation, thereby preventing pathological Ca²⁺ influx and mitigating the consequences of Ca²⁺ overload[4][5].

Signaling Pathway: NCX Function and Inhibition by this compound

The following diagram illustrates the fundamental operation of the NCX protein and the inhibitory action of this compound.

NCX_Inhibition cluster_membrane Sarcolemma cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX NCX Protein Na_out 3 Na+ NCX->Na_out Ca_out Ca²⁺ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca²⁺ NCX->Ca_in Na_out->NCX Forward Mode Ca_out->NCX Reverse Mode Na_in->NCX Ca_in->NCX ORM10962 This compound ORM10962->NCX Inhibition

Caption: Mechanism of NCX and inhibition by this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound
ParameterSpeciesPreparationValueReference
IC₅₀ (Inward NCX Current) CanineVentricular Myocytes55 nM[2][4][5]
IC₅₀ (Outward NCX Current) CanineVentricular Myocytes67 nM[2][4][5]
Table 2: Selectivity Profile of this compound

This compound exhibits remarkable selectivity for NCX over other key cardiac ion channels. At a concentration of 1 µM, this compound showed no significant effect on the following currents[2][6]:

Ion Channel/CurrentSpeciesPreparationEffect at 1 µMReference
L-type Ca²⁺ Current (ICaL) CanineVentricular MyocytesNo significant change[2]
Inward Rectifier K⁺ Current (IK1) CanineVentricular MyocytesNo influence[2][6]
Transient Outward K⁺ Current (Ito) CanineVentricular MyocytesNo influence[2][6]
Rapid Delayed Rectifier K⁺ Current (IKr) CanineVentricular MyocytesNo influence[2][6]
Slow Delayed Rectifier K⁺ Current (IKs) CanineVentricular MyocytesNo influence[2][6]
Late Na⁺ Current (INaL) CanineVentricular MyocytesNo influence[2]
Na⁺/K⁺ Pump Current CanineVentricular MyocytesNo influence[2][6]
Funny Current (If) RabbitSinus Node CellsNo alteration[6][7]

Key Preclinical Findings

Anti-Arrhythmic Effects
  • Delayed Afterdepolarizations (DADs): In canine Purkinje fibers, 1 µM this compound significantly decreased the amplitude of DADs induced by digoxin[2].

  • Ventricular Arrhythmias: In an anesthetized guinea pig model, intravenous pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ouabain-induced ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%)[2][5].

  • Cardiac Alternans: this compound has been shown to attenuate both action potential duration and calcium transient alternans in canine ventricular preparations, suggesting a potential utility in preventing arrhythmia triggers[8][9][10]. This effect is thought to be mediated by reducing the refractoriness of sarcoplasmic reticulum release[8][9].

Effects on Cardiac Automaticity
  • Sinus Node: this compound slightly reduces the pacemaking cycle length in rabbit sinus node tissue[11][12]. This effect is accompanied by an increase in the diastolic Ca²⁺ level and transient amplitude[11][12]. The bradycardic effect of NCX inhibition was more pronounced when the "funny" current (If) was also inhibited, highlighting a cooperative role between If and NCX in pacemaking[11][12].

  • Purkinje Fibers: The compound slowed automaticity in canine Purkinje fibers[2].

Detailed Experimental Protocols

Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp

This protocol is adapted from methodologies used in studies characterizing this compound in isolated canine ventricular myocytes[2][3][13].

Objective: To isolate and measure INCX as a Ni²⁺-sensitive current using a voltage ramp protocol.

Cell Preparation:

  • Isolate single ventricular myocytes from canine hearts using established enzymatic digestion procedures.

  • Store isolated cells at room temperature in a Tyrode's solution before use.

Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl₂, 0.005 Nifedipine, 0.05 Lidocaine, and 1 Ouabain. Adjust pH to 7.35 with NaOH. This composition is designed to block K⁺, Ca²⁺, and Na⁺ channels, as well as the Na⁺/K⁺ pump.

  • Internal (Pipette) Solution (in mM): K⁺-free solutions are used to eliminate potassium currents. A typical composition includes Cs⁺ as the main cation to block K⁺ channels from the inside.

  • NCX Blocker: 10 mM NiCl₂ in the external solution for complete blockade of INCX.

Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at 37°C.

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

  • Establish a high-resistance seal (>1 GΩ) and achieve the whole-cell configuration.

  • Apply a voltage ramp protocol: From a holding potential of -40 mV, depolarize to +60 mV, then hyperpolarize to -100 mV, and return to the holding potential. The ramp speed is typically 100 mV/s[14].

  • Record the total membrane current under control conditions (Trace A).

  • Superfuse the cell with the desired concentration of this compound and repeat the voltage ramp protocol to record the current in the presence of the inhibitor (Trace B).

  • Finally, apply 10 mM NiCl₂ to the bath solution to completely block NCX and record the remaining current (Trace C)[13][15].

Data Analysis:

  • Control INCX: Subtract the current trace obtained with NiCl₂ (Trace C) from the control trace (Trace A).

  • INCX with this compound: Subtract the NiCl₂ trace (Trace C) from the this compound trace (Trace B).

  • The resulting traces represent the isolated NCX current in the absence and presence of the inhibitor, respectively. The inward current is typically measured at negative potentials (e.g., -80 mV) and the outward current at positive potentials (e.g., +20 mV)[3].

Experimental Workflow: INCX Measurement

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Isolation Isolate Canine Ventricular Myocytes Whole_Cell Achieve Whole-Cell Configuration Cell_Isolation->Whole_Cell Patch_Pipette Prepare Patch Pipette (2-5 MΩ) Patch_Pipette->Whole_Cell Solutions Prepare K⁺-free External/Internal Solutions Solutions->Whole_Cell Block_Channels Pharmacologically Block Na⁺, K⁺, Ca²⁺ Channels Whole_Cell->Block_Channels Record_Control Record Control Current (Voltage Ramp) Block_Channels->Record_Control Apply_ORM Apply this compound Record_Control->Apply_ORM Subtract_Control Control I_NCX = (Control) - (Ni²⁺) Record_Control->Subtract_Control Record_ORM Record Current with this compound Apply_ORM->Record_ORM Apply_Ni Apply 10mM NiCl₂ (Full NCX Block) Record_ORM->Apply_Ni Subtract_ORM ORM I_NCX = (ORM) - (Ni²⁺) Record_ORM->Subtract_ORM Record_Ni Record Ni²⁺-Insensitive Current Apply_Ni->Record_Ni Record_Ni->Subtract_Control Record_Ni->Subtract_ORM Compare Compare Currents & Calculate IC₅₀ Subtract_Control->Compare Subtract_ORM->Compare

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound is a powerful research tool characterized by its potent and highly selective inhibition of the sodium-calcium exchanger. Its lack of off-target effects on other major cardiac ion channels makes it superior to previous generations of NCX inhibitors. The data summarized herein demonstrate its efficacy in modulating cellular calcium handling and preventing arrhythmogenic events in preclinical models. The detailed protocols provide a foundation for researchers to further investigate the role of NCX in cardiovascular health and disease using this valuable pharmacological agent.

References

Unveiling the Antiarrhythmic Potential of ORM-10962: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiarrhythmic properties of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Selective NCX Inhibition

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiomyocytes.[1][2][3][4][5] The compound demonstrates high potency, with IC50 values of 55 nM for the inward (forward) mode and 67 nM for the outward (reverse) mode of the NCX current.[3][6][7] A key advantage of this compound is its high selectivity for NCX, showing no significant effects on other major cardiac ion channels, including L-type Ca2+ current (ICaL), various potassium currents (IKr, IKs, IK1, Ito), the late sodium current, and the Na+/K+ pump at concentrations up to 1 µM.[6][8]

The inhibition of NCX by this compound leads to a modulation of intracellular calcium dynamics, which is central to its antiarrhythmic action. Specifically, by blocking Ca2+ efflux through the forward mode of NCX, this compound can prevent calcium overload-related arrhythmias.[9] Conversely, by inhibiting the reverse mode, it can mitigate arrhythmias triggered by excessive Ca2+ entry.

Attenuation of Cardiac Alternans

A significant pro-arrhythmic substrate is cardiac alternans, characterized by a beat-to-beat alternation in action potential duration (APD) and calcium transient (CaT) amplitude.[1][2][4][5] this compound has been shown to effectively attenuate both APD and CaT alternans in canine papillary muscle preparations and isolated ventricular myocytes.[1][2][4][5] This effect is attributed to the drug's ability to reduce the refractoriness of sarcoplasmic reticulum (SR) calcium release.[1][2][4][5]

Interestingly, computer simulations suggest that the anti-alternans effect of this compound is a result of the direct NCX block combined with an indirect reduction in the L-type calcium current.[1][2][4][5] This dual action contributes to the stabilization of calcium cycling and the suppression of arrhythmogenic alternans.

Modulation of Cardiac Action Potential and Refractoriness

While this compound does not significantly alter the action potential duration at baseline, it has been observed to increase the post-repolarization refractoriness.[1][2][4][5] This effect, potentially mediated by an indirect reduction of the L-type calcium current, can contribute to its antiarrhythmic properties by preventing the initiation of re-entrant arrhythmias.[1][2][4][5]

Suppression of Delayed Afterdepolarizations (DADs)

Delayed afterdepolarizations (DADs), which are triggered by spontaneous Ca2+ release from the sarcoplasmic reticulum, are a known cause of ventricular arrhythmias. In a canine Purkinje fiber model where DADs were induced by digoxin, 1 µM this compound significantly suppressed the amplitude of these arrhythmogenic events.[6][7][9] This finding underscores the potential of this compound in managing arrhythmias associated with intracellular calcium overload.

In Vivo Antiarrhythmic Efficacy

The antiarrhythmic effects of this compound have also been demonstrated in vivo. In an anesthetized guinea pig model of ouabain-induced arrhythmia, pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ventricular extrasystoles and ventricular tachycardia.[3][6] However, in a rat model of ischemia-reperfusion induced arrhythmias, this compound did not show a significant antiarrhythmic effect, suggesting that its efficacy may be dependent on the underlying arrhythmic mechanism.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound from various experimental studies.

Table 1: Inhibitory Potency of this compound on NCX Current

ParameterValueSpeciesPreparationReference
IC50 (Forward Mode)55 nMDogVentricular Myocytes[3][6][7]
IC50 (Reverse Mode)67 nMDogVentricular Myocytes[3][6][7]

Table 2: In Vivo Antiarrhythmic Effects of this compound

Arrhythmia ModelSpeciesDoseEffectReference
Ouabain-inducedGuinea Pig0.3 mg/kg (IV)Delayed development of ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%)[3][6]
Ischemia-ReperfusionRat1 µMNo significant antiarrhythmic effect[9]

Experimental Protocols

A detailed understanding of the methodologies employed in the investigation of this compound is crucial for the interpretation of the presented data.

In Vitro Electrophysiology in Canine Ventricular Myocytes
  • Cell Isolation: Single ventricular myocytes were isolated from canine hearts using enzymatic digestion.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record ionic currents.

  • NCX Current Measurement: NCX current was measured as the this compound-sensitive current. The "onion-peeling technique" was utilized to isolate the NCX current during the action potential.[9]

  • Action Potential Recording: Action potentials were recorded using the standard microelectrode technique in multicellular preparations or the patch-clamp technique in single cells.

  • Solutions: The composition of the extracellular and intracellular solutions was carefully controlled to isolate the specific currents of interest.

Calcium Transient Measurement in Isolated Ventricular Myocytes
  • Fluorescent Indicator: Intracellular calcium transients were measured using the fluorescent indicator Fluo-4 AM.[1][2][4][5]

  • Pacing Protocol: Myocytes were paced at specific frequencies to induce alternans.[1][2][4][5]

  • Data Analysis: The amplitude and duration of the calcium transients were analyzed to assess the effect of this compound on calcium handling.

In Vivo Arrhythmia Models
  • Ouabain-Induced Arrhythmia in Guinea Pigs:

    • Anesthesia: Animals were anesthetized with pentobarbitone.

    • Drug Administration: this compound (0.3 mg/kg) was administered intravenously 10 minutes before the infusion of ouabain (10 µg/kg/min).[6]

    • ECG Monitoring: Electrocardiogram (ECG) was continuously monitored to detect the onset of arrhythmias.

  • Ischemia-Reperfusion Model in Rats:

    • Anesthesia: Animals were anesthetized.

    • Coronary Ligation: The left anterior descending coronary artery was ligated to induce ischemia, followed by reperfusion.

    • ECG Monitoring: ECG was recorded to assess the incidence and duration of arrhythmias during reperfusion.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 This compound Mechanism of Action ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Ca_efflux Ca2+ Efflux (Forward Mode) NCX->Ca_efflux Ca_influx Ca2+ Influx (Reverse Mode) NCX->Ca_influx Intra_Ca Intracellular [Ca2+] Ca_efflux->Intra_Ca Decreases Ca_influx->Intra_Ca Decreases Arrhythmia Arrhythmias Intra_Ca->Arrhythmia Modulates

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow: In Vitro Electrophysiology A Isolate Canine Ventricular Myocytes B Whole-Cell Patch-Clamp A->B C Record Baseline Ionic Currents B->C D Apply this compound C->D E Record Post-Drug Ionic Currents D->E F Data Analysis: IC50 Determination E->F

Caption: In vitro electrophysiology workflow.

cluster_2 Logic of Anti-Alternans Effect ORM This compound NCX_Block NCX Blockade ORM->NCX_Block Indirect_ICaL_Red Indirect ICaL Reduction ORM->Indirect_ICaL_Red SR_Release_Refract Reduced SR Ca2+ Release Refractoriness NCX_Block->SR_Release_Refract Indirect_ICaL_Red->SR_Release_Refract Stabilized_Ca Stabilized Ca2+ Cycling SR_Release_Refract->Stabilized_Ca Alternans_Supp Suppression of Cardiac Alternans Stabilized_Ca->Alternans_Supp

Caption: Logic of this compound's anti-alternans effect.

References

The Discovery and Development of ORM-10962: A Selective Sodium-Calcium Exchanger (NCX) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiac myocytes. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental data supporting its selectivity and efficacy in modulating cardiac function, with a focus on its antiarrhythmic properties. This guide includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism and experimental workflows.

Introduction

The sodium-calcium exchanger (NCX) is a bidirectional transmembrane protein that plays a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i) by extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode) or reversing to allow Ca²⁺ entry (reverse mode). In the heart, NCX is a key mechanism for Ca²⁺ efflux and is essential for maintaining normal cardiac rhythm. Dysregulation of NCX activity has been implicated in various cardiovascular pathologies, including cardiac arrhythmias and heart failure.

The development of selective NCX inhibitors has been a long-standing goal in cardiovascular pharmacology. Early compounds often lacked specificity, exhibiting off-target effects on other ion channels such as the L-type calcium channel (ICaL), which complicated the interpretation of experimental results. This compound emerged from a medicinal chemistry program aimed at improving the selectivity profile over earlier agents like ORM-10103. This compound has demonstrated high affinity and selectivity for NCX, making it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX and a potential therapeutic agent for cardiac disorders.

Discovery and Medicinal Chemistry

The development of this compound was a progression from an earlier compound, ORM-10103. While ORM-10103 showed promise as an NCX inhibitor, it exhibited some off-target effects, including a blocking effect on the rapidly activating delayed rectifier potassium current (IKr). The medicinal chemistry effort leading to this compound focused on enhancing selectivity for NCX while eliminating activity at other ion channels.

This compound, with the chemical name 2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide, belongs to a class of compounds that feature a benzoyl-indolizine-like core structure, known for activity as enzyme inhibitors. The specific structural modifications in this compound conferred a significant improvement in both potency and, critically, selectivity for the NCX protein.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the NCX protein. This inhibition affects both the forward and reverse modes of the exchanger. By blocking NCX, this compound modulates intracellular calcium and sodium concentrations, which in turn influences various cellular processes, including cardiac muscle contraction, electrical activity, and signaling pathways.

A primary consequence of NCX inhibition by this compound in cardiac myocytes is an alteration of calcium homeostasis. Under conditions of rapid pacing that can lead to cardiac alternans (beat-to-beat alternation in action potential duration and calcium transient amplitude), this compound has been shown to be effective. The proposed mechanism for this anti-alternans effect is the reduction of sarcoplasmic reticulum release refractoriness. This is a result of the direct NCX block, which is accompanied by an indirect reduction in the L-type calcium current.[1][2][3]

In the sinoatrial node (SAN), the heart's natural pacemaker, this compound has been shown to have a modest effect on the pacemaking cycle length. However, its effects are more pronounced when the "funny" current (If) is also inhibited, suggesting a cooperative role of NCX and If in maintaining a stable heart rhythm.[4][5]

Signaling Pathway of this compound in a Cardiomyocyte

ORM_10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM_10962->NCX Inhibits Ca_efflux Ca²⁺ Efflux NCX->Ca_efflux Na_influx Na⁺ Influx NCX->Na_influx Ca_i ↑ Intracellular Ca²⁺ ([Ca²⁺]i) Ca_efflux->Ca_i Reduces Ca_inactivation Ca²⁺-dependent Inactivation Ca_i->Ca_inactivation Enhances SR Sarcoplasmic Reticulum (SR) Ca_i->SR ↑ SR Ca²⁺ Load ICaL L-type Ca²⁺ Channel (ICaL) Ca_influx_ICaL Ca²⁺ Influx ICaL->Ca_influx_ICaL Alternans ↓ Cardiac Alternans ICaL->Alternans Contributes to Ca_inactivation->ICaL Inhibits SR_release ↓ SR Ca²⁺ Release Refractoriness SR->SR_release SR_release->Alternans Leads to

Caption: Mechanism of action of this compound on cardiac myocyte calcium handling.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro preparations. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound
ParameterSpeciesPreparationValueReference
IC₅₀ (Forward Mode) CanineVentricular Myocytes55 nM[6]
IC₅₀ (Reverse Mode) CanineVentricular Myocytes67 nM[6]
Table 2: Selectivity Profile of this compound
Ion Channel/TransporterSpeciesPreparationEffect at 1 µMReference
L-type Ca²⁺ Current (ICa) CanineVentricular MyocytesNo significant inhibition[4]
Peak Na⁺ Current (INa) CanineVentricular MyocytesNo significant inhibition[4]
Late Na⁺ Current (INa,L) CanineVentricular MyocytesNo significant inhibition[4]
Rapid Delayed Rectifier K⁺ Current (IKr) CanineVentricular MyocytesNo significant inhibition[4]
Slow Delayed Rectifier K⁺ Current (IKs) CanineVentricular MyocytesNo significant inhibition[4]
Inward Rectifier K⁺ Current (IK1) CanineVentricular MyocytesNo significant inhibition[4]
Transient Outward K⁺ Current (Ito) CanineVentricular MyocytesNo significant inhibition[4]
Na⁺/K⁺ Pump Current (INa/K) CanineVentricular MyocytesNo significant inhibition[4]
Funny Current (If) RabbitSinoatrial Node CellsNo direct inhibition[7]
Table 3: In Vivo Efficacy of this compound
ModelSpeciesEndpointDoseEffectReference
Ouabain-induced Arrhythmia Guinea PigVentricular Extrasystoles0.3 mg/kg, IV~50% delay in development[6]
Ouabain-induced Arrhythmia Guinea PigVentricular Tachycardia0.3 mg/kg, IV~30% delay in development[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on NCX current and other cardiac ion channels in isolated cardiomyocytes.

Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from canine or rabbit hearts.

  • The heart is rapidly excised and perfused with a Ca²⁺-free Tyrode's solution, followed by an enzyme solution (e.g., collagenase and protease).

  • The digested tissue is minced and gently agitated to release single myocytes.

  • Cells are stored in a Kraft-Brühe (KB) solution at 4°C.

Electrophysiological Recording:

  • An aliquot of cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES; pH 7.4).

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • For NCX current measurements, the internal solution would typically contain (in mM): 100 Cs-aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH. To measure outward NCX current, Na⁺ is included in the pipette and Ca²⁺ is in the bath. To measure inward NCX current, Ca²⁺ is included in the pipette and Na⁺ is in the bath.

  • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Specific voltage-clamp protocols are applied to elicit the current of interest. For NCX current, a ramp protocol (e.g., from +60 mV to -120 mV) is often used.

  • After a stable baseline recording is established, this compound is applied via the superfusion system at various concentrations to determine its inhibitory effect.

Experimental Workflow for Patch-Clamp Analysis

start Start isolate Isolate Cardiomyocytes start->isolate patch Achieve Whole-Cell Patch-Clamp isolate->patch baseline Record Baseline Ion Channel Activity patch->baseline apply_orm Apply this compound baseline->apply_orm record_effect Record Ion Channel Activity with this compound apply_orm->record_effect analyze Analyze Data (e.g., IC₅₀ calculation) record_effect->analyze end End analyze->end

Caption: Workflow for assessing the effect of this compound on ion channels.

Intracellular Calcium Imaging

Objective: To measure the effect of this compound on intracellular calcium transients in isolated cardiomyocytes.

Methodology:

  • Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, typically Fluo-4 AM (acetoxymethyl ester). Cells are incubated in a solution containing Fluo-4 AM (e.g., 5 µM) for a specified period (e.g., 20-30 minutes) at room temperature.

  • After loading, cells are washed with the external solution to remove excess dye and allow for de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cell.

  • The recording chamber is mounted on an inverted microscope equipped for fluorescence imaging.

  • Cells are field-stimulated at a defined frequency (e.g., 1 Hz) to elicit regular calcium transients.

  • Fluorescence is excited at ~488 nm, and emission is collected at ~520 nm using a photomultiplier tube or a scientific camera.

  • After recording baseline calcium transients, this compound is added to the superfusate, and the changes in the amplitude, duration, and decay kinetics of the calcium transients are recorded and analyzed.

In Vivo Arrhythmia Model

Objective: To evaluate the antiarrhythmic efficacy of this compound in an in vivo model.

Animal Model:

  • Male guinea pigs are anesthetized (e.g., with pentobarbitone, 45 mg/kg, i.p.).

  • The jugular vein is cannulated for intravenous drug administration.

  • An ECG is recorded continuously to monitor heart rate and rhythm.

Arrhythmia Induction and Drug Administration:

  • For pre-treatment studies, this compound (e.g., 0.3 mg/kg) is administered intravenously 10 minutes before the start of an arrhythmia-inducing agent.

  • Arrhythmia is induced by a continuous intravenous infusion of ouabain (a Na⁺/K⁺ pump inhibitor, e.g., 10 µg/kg/min), which leads to intracellular Na⁺ and subsequently Ca²⁺ overload, resulting in arrhythmias.

  • The time to the first ventricular extrasystole, the onset of ventricular tachycardia, and the duration of arrhythmias are recorded.

  • The results from the this compound treated group are compared to a vehicle-treated control group.

Summary and Future Directions

This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger. Preclinical studies have demonstrated its efficacy in modulating cardiac electrophysiology and intracellular calcium handling, leading to antiarrhythmic effects in various models. Its high selectivity makes it a superior research tool compared to older, less specific NCX inhibitors.

The data gathered to date supports the continued investigation of this compound as a potential therapeutic agent for cardiac arrhythmias. Further preclinical development would need to include comprehensive pharmacokinetics, pharmacodynamics, and toxicology studies. To date, there is no publicly available information on the progression of this compound into clinical trials. The selective inhibition of NCX remains an attractive therapeutic strategy, and this compound represents a significant advancement in the pharmacological tools available to explore this target.

References

ORM-10962: A Deep Dive into its Effects on Sodium-Calcium Exchanger Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). We will delve into its mechanism of action on NCX currents, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the sodium-calcium exchanger, a critical component in maintaining calcium homeostasis in cardiac myocytes. The exchanger facilitates the electrogenic transfer of three sodium ions for one calcium ion across the cell membrane. Depending on the transmembrane ion concentrations and membrane potential, NCX can operate in two modes: a "forward" or "calcium-efflux" mode and a "reverse" or "calcium-influx" mode. This compound has been shown to inhibit both modes of NCX operation with high potency.[1][2]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on NCX currents has been quantified in several studies. The compound demonstrates a concentration-dependent inhibition of both inward and outward NCX currents.

ParameterValueCell TypeCommentsReference
IC50 (inward/forward mode) 55 nMDog ventricular myocytesMeasured at -80 mV.[1][2][3]
IC50 (outward/reverse mode) 67 nMDog ventricular myocytesMeasured at +20 mV.[1][2][3]
Selectivity HighVariousNo significant effect on ICaL, IKr, IKs, IK1, Ito, late sodium current, or the Na+/K+ pump at concentrations up to 1 µM.[1][3][4]

Experimental Protocols

The following outlines a generalized experimental workflow for characterizing the effects of this compound on NCX currents using patch-clamp electrophysiology, a common technique cited in the literature.

Cell Preparation
  • Isolation of Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine or rabbit). This typically involves coronary perfusion with a collagenase-containing solution.

  • Cell Culture: Isolated myocytes are stored in a solution that maintains their viability for the duration of the experiment.

Electrophysiological Recording
  • Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is used to measure ionic currents across the myocyte membrane.

  • Pipette Solution: The internal solution in the patch pipette is designed to control the intracellular ionic environment. For NCX current measurements, it typically contains a known concentration of sodium and a calcium buffer to clamp the intracellular calcium concentration.

  • External Solution: The extracellular solution is also precisely controlled. To isolate NCX currents, other ionic currents are often blocked using specific pharmacological agents (e.g., nifedipine for L-type calcium channels, appropriate blockers for potassium and sodium channels).

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure NCX currents. A common method involves a voltage ramp protocol (e.g., from +60 mV to -120 mV) to measure the current-voltage relationship of the NCX.

  • Application of this compound: this compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the measured NCX currents.

Data Analysis
  • Current Measurement: The amplitude of the inward and outward NCX currents are measured before and after the application of this compound.

  • IC50 Determination: The concentration-response curve is plotted, and the IC50 value is calculated to quantify the potency of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing this compound's effect on NCX currents and the signaling pathway it influences.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Heart Animal Heart (e.g., Canine) Enzymatic_Digestion Enzymatic Digestion Animal_Heart->Enzymatic_Digestion Isolated_Myocytes Isolated Ventricular Myocytes Enzymatic_Digestion->Isolated_Myocytes Patch_Clamp Whole-Cell Patch-Clamp Isolated_Myocytes->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol ORM_Application This compound Application Voltage_Protocol->ORM_Application Current_Measurement NCX Current Measurement ORM_Application->Current_Measurement Concentration_Response Concentration-Response Curve Current_Measurement->Concentration_Response IC50_Calculation IC50 Calculation Concentration_Response->IC50_Calculation

Experimental workflow for assessing this compound's effect on NCX currents.

signaling_pathway cluster_membrane Cell Membrane NCX Sodium-Calcium Exchanger (NCX) Ca_out 1 Ca2+ out NCX->Ca_out Na_out 3 Na+ out NCX->Na_out Na_in 3 Na+ in Na_in->NCX Forward Mode (Ca2+ Efflux) Ca_in 1 Ca2+ in Ca_in->NCX Reverse Mode (Ca2+ Influx) ORM10962 This compound ORM10962->NCX Inhibits

Mechanism of this compound inhibition of the Sodium-Calcium Exchanger.

Impact on Cardiac Electrophysiology and Arrhythmias

The inhibition of NCX by this compound has significant implications for cardiac electrophysiology. By modulating intracellular calcium levels, this compound can influence various cardiac phenomena:

  • Cardiac Alternans: this compound has been shown to attenuate cardiac alternans, which are beat-to-beat alternations in action potential duration and calcium transient amplitude.[5][6][7] This suggests a potential anti-arrhythmic effect in conditions where alternans are a precursor to more severe arrhythmias.

  • Delayed Afterdepolarizations (DADs): The compound significantly suppresses the amplitude of DADs, which are abnormal depolarizations that can trigger arrhythmias.[1] This effect is particularly relevant in conditions of calcium overload.

  • Pacemaking: this compound has been observed to have a modest effect on the sinus node pacemaking cycle length, highlighting the role of NCX in cardiac automaticity.[4][8][9][10] Studies also suggest a functional coupling between the NCX and the "funny" current (If) in the sinus node.[4][8][9][10]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent due to its potent and selective inhibition of the sodium-calcium exchanger. Its ability to modulate NCX currents provides a valuable mechanism for investigating the role of calcium handling in both normal cardiac function and pathological conditions such as arrhythmias. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area.

References

ORM-10962: A Novel Tool for the Investigation and Attenuation of Cardiac Alternans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac alternans, characterized by a beat-to-beat alternation in the duration of the action potential and the amplitude of the calcium transient, is a significant precursor to life-threatening arrhythmias. The selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, has emerged as a promising pharmacological tool for studying the underlying mechanisms of and potentially mitigating cardiac alternans. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on cardiac electrophysiology.

Introduction to this compound

This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Unlike earlier NCX inhibitors, this compound exhibits minimal off-target effects on other ion channels, such as the L-type calcium current (I_CaL), making it a valuable and specific tool for research.[1][3] It inhibits both the forward and reverse modes of NCX with high affinity, allowing for a focused investigation of the role of NCX in cardiac physiology and pathophysiology.[3]

Mechanism of Action in Attenuating Cardiac Alternans

The primary mechanism by which this compound attenuates cardiac alternans is through its blockade of the sodium-calcium exchanger.[4][5][6] This action leads to a cascade of intracellular events that collectively stabilize the cardiac action potential and calcium cycling at rapid heart rates.

The proposed signaling pathway is as follows:

ORM-10962_Mechanism_of_Action cluster_0 ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_efflux Decreased Ca2+ Efflux NCX->Ca_efflux Mediates Intra_Ca Increased Intracellular [Ca2+] Ca_efflux->Intra_Ca Ca_inactivation Enhanced Ca2+-dependent Inactivation Intra_Ca->Ca_inactivation ICaL Reduced L-type Ca2+ Current (ICaL) Ca_inactivation->ICaL SR_refractoriness Reduced Sarcoplasmic Reticulum Release Refractoriness ICaL->SR_refractoriness Alternans Attenuation of APD and CaT Alternans SR_refractoriness->Alternans APD_Alternans_Protocol Prep Canine Papillary Muscle Preparation Pacing Induce Alternans (Rapid Pacing, e.g., BCL 170-250 ms) Prep->Pacing Recording Record Action Potentials (Microelectrodes) Pacing->Recording Control Baseline Recording (Control) Recording->Control ORM_app Apply this compound (e.g., 1 µM) Control->ORM_app ORM_rec Post-drug Recording ORM_app->ORM_rec Analysis Analyze APD25 and APD80 Alternans Amplitude ORM_rec->Analysis CaT_Alternans_Protocol Isolation Isolate Canine Ventricular Myocytes Loading Load Cells with Fluo-4 AM Isolation->Loading Pacing Induce Alternans (Field Stimulation) Loading->Pacing Imaging Record Calcium Transients (Confocal Microscopy) Pacing->Imaging Control Baseline Recording (Control) Imaging->Control ORM_app Apply this compound (e.g., 1 µM) Control->ORM_app ORM_rec Post-drug Recording ORM_app->ORM_rec Analysis Analyze CaT Amplitude Alternans ORM_rec->Analysis

References

Early Research Findings on ORM-10962: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10962 is a novel, potent, and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] Early preclinical research has demonstrated its potential as an antiarrhythmic agent by attenuating cardiac alternans and influencing sinoatrial node pacemaking.[2][3] This technical guide provides an in-depth summary of the foundational research on this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the sodium-calcium exchanger (NCX).[1] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. It operates in two modes: a forward (calcium extrusion) and a reverse (calcium influx) mode. This compound has been shown to inhibit both modes of NCX with high potency.[4]

The inhibition of NCX by this compound leads to a reduction in the arrhythmogenic substrate by preventing calcium-driven alternans.[2][5] Furthermore, it has been observed to indirectly reduce the L-type calcium current, likely through calcium-driven inactivation, which contributes to its anti-alternans effect.[6] In the sinoatrial node, this compound has been shown to interact with the "funny" current (If) to regulate pacemaking.[3]

Signaling Pathway of this compound in Attenuating Cardiac Alternans

Mechanism of this compound in Attenuating Cardiac Alternans ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits SR_Release Sarcoplasmic Reticulum Ca2+ Release Refractoriness ORM10962->SR_Release Reduces Refractoriness (via NCX block & indirect ICaL reduction) APD_Alternans Action Potential Duration (APD) Alternans ORM10962->APD_Alternans Attenuates Ca_Oscillations Intracellular Ca2+ Oscillations NCX->Ca_Oscillations Modulates NCX->APD_Alternans Mediates translation of Ca2+ oscillations to Ca_Oscillations->SR_Release Influences ICaL L-type Calcium Current (ICaL) Ca_Oscillations->ICaL Drives Inactivation SR_Release->APD_Alternans Contributes to ICaL->APD_Alternans Contributes to Arrhythmia Arrhythmogenic Substrate APD_Alternans->Arrhythmia Leads to Experimental Workflow for Sinoatrial Node Pacemaking Studies cluster_prep Preparation cluster_experiments Experiments cluster_intervention Pharmacological Intervention cluster_analysis Data Analysis Rabbit_SAN Rabbit Sinoatrial Node Isolate_Tissue Isolate SAN Tissue Rabbit_SAN->Isolate_Tissue Isolate_Cells Isolate SAN Cells Rabbit_SAN->Isolate_Cells Record_AP Record Action Potentials (Tissue Prep) Isolate_Tissue->Record_AP Patch_Clamp Patch-Clamp (Isolated Cells) Isolate_Cells->Patch_Clamp Ca_Imaging Calcium Imaging (Isolated Cells) Isolate_Cells->Ca_Imaging Electrophys_Analysis Electrophysiological Analysis Record_AP->Electrophys_Analysis Patch_Clamp->Electrophys_Analysis Ca_Transient_Analysis Ca2+ Transient Analysis Ca_Imaging->Ca_Transient_Analysis Control Control ORM_10962 1 µM this compound Control->ORM_10962 Ivabradine Ivabradine Control->Ivabradine ORM_10962->Record_AP ORM_10962->Patch_Clamp ORM_10962->Ca_Imaging Ivabradine->Record_AP Combined This compound + Ivabradine Ivabradine->Combined Combined->Record_AP Computational_Model Computational Modeling (Yaniv et al. SAN Model) Electrophys_Analysis->Computational_Model Ca_Transient_Analysis->Computational_Model

References

Methodological & Application

Application Notes and Protocols for ORM-10962 in Canine Ventricular Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2][3] By modulating intracellular calcium levels, this compound presents a promising therapeutic agent for cardiac arrhythmias. These application notes provide detailed experimental protocols for investigating the effects of this compound on canine ventricular myocytes, a well-established model for human cardiac electrophysiology.[4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on canine ventricular myocytes as reported in the literature.

Table 1: Inhibitory Concentrations of this compound on NCX Current

ParameterValueSpeciesReference
IC50 (Forward Mode)55 nMCanine[1][3]
IC50 (Reverse Mode)67 nMCanine[1][3]

Table 2: Electrophysiological and Calcium Handling Effects of this compound

ParameterConcentrationEffectExperimental ConditionReference
Action Potential Duration (APD)1 µMUnalteredBaseline[3]
APD Alternans1 µMSignificantly decreasedRapid pacing[3][5][6][7][8]
Calcium Transient Alternans1 µMSignificantly decreasedRapid pacing[3][5][6][7][8]
Sarcoplasmic Reticulum (SR) Ca2+ Content1 µMReducedReverse NCX favored[9]
SR Ca2+ Content1 µMIncreasedForward NCX favored[9]
L-type Ca2+ Current (ICa)1 µMNo direct effectAbsence of SR Ca2+ release[9]
L-type Ca2+ Current (ICa)1 µMSuppressedNormal Ca2+ cycling[9]

Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol describes a common method for isolating high-quality ventricular myocytes from adult canine hearts via enzymatic digestion.

Materials:

  • Adult mongrel dog

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Langendorff perfusion system or coronary perfusion setup

  • Solutions:

    • Ca2+-free Tyrode's solution

    • Digestion solution (Ca2+-free Tyrode's with collagenase type II and bovine serum albumin)

    • Krebs-C solution

  • Surgical instruments

  • Beakers, petri dishes, and transfer pipettes

Procedure:

  • Anesthetize the dog and administer heparin to prevent blood clotting.

  • Excise the heart quickly and place it in ice-cold Ca2+-free Tyrode's solution.

  • Cannulate the aorta for Langendorff perfusion or a major coronary artery for regional perfusion.

  • Begin perfusion with warm (37°C), oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Switch the perfusion to the digestion solution containing collagenase (e.g., 110 U/mL) and 0.1% bovine serum albumin.[10]

  • Perfuse for approximately 40 minutes, or until the heart becomes flaccid.[10]

  • Remove the heart from the perfusion setup and dissect the desired ventricular tissue.

  • Mince the tissue into small pieces in a petri dish containing Krebs-C solution.

  • Gently triturate the tissue pieces with a transfer pipette to release individual myocytes.

  • Allow the myocytes to settle by gravity, then carefully remove the supernatant.

  • Gradually reintroduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.

  • The resulting rod-shaped, calcium-tolerant myocytes are ready for experimental use.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of NCX current (INCX) using the whole-cell patch-clamp technique.

Materials:

  • Isolated canine ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass microelectrodes

  • Microscope

  • Solutions:

    • Extracellular (bath) solution

    • Intracellular (pipette) solution

Solutions:

  • Extracellular Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. pH adjusted to 7.35 with NaOH. This composition is designed to block K+, Ca2+, and Na+ channels, as well as the Na+/K+ pump.

  • Intracellular Solution (in mM): (A typical composition would include) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.

Procedure:

  • Plate the isolated myocytes in a chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull a borosilicate glass microelectrode to a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.

  • Approach a myocyte with the microelectrode and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • To measure INCX, apply a voltage ramp protocol (e.g., from +60 mV to -100 mV).[11]

  • Record the current in the absence (control) and presence of this compound at the desired concentration.

  • At the end of the experiment, apply 10 mM NiCl2 to the bath solution to completely block INCX.[11][12]

  • The Ni2+-sensitive current is obtained by subtracting the current trace in the presence of NiCl2 from the control and this compound traces.[11][12]

Calcium Imaging

This protocol details the measurement of intracellular calcium transients using the fluorescent indicator Fluo-4 AM.

Materials:

  • Isolated canine ventricular myocytes

  • Fluo-4 AM

  • Pluronic F-127

  • DMSO

  • Confocal microscope with 488 nm laser excitation and >505 nm emission collection

  • Field stimulation setup

Solutions:

  • Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES. pH adjusted to 7.4 with NaOH.

  • Fluo-4 AM Stock Solution: Dissolve 50 µg of Fluo-4 AM in 50 µL of 20% Pluronic F-127 in DMSO.

Procedure:

  • Incubate the isolated myocytes in Tyrode's solution containing Fluo-4 AM (final concentration of ~10 µM) for a duration optimized for canine cells (may be longer than for other species).[13] Loading can be performed at room temperature to minimize compartmentalization of the dye.[13]

  • After loading, wash the cells with fresh Tyrode's solution to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes before imaging.

  • Mount the chamber with the loaded cells on the stage of the confocal microscope.

  • Pace the myocytes at the desired frequency using a field stimulator to elicit calcium transients.

  • Record the fluorescence intensity over time using the line-scan mode of the confocal microscope to capture the rapid calcium transients.

  • Apply this compound to the perfusion solution and record the changes in the amplitude and kinetics of the calcium transients.

Visualizations

ORM_10962_Mechanism_of_Action cluster_cell Canine Ventricular Myocyte ORM_10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM_10962->NCX Inhibits Ca_out Extracellular Ca2+ NCX->Ca_out Imports (Reverse Mode) Ca_in Intracellular Ca2+ NCX->Ca_in Extrudes (Forward Mode) Na_in Intracellular Na+ NCX->Na_in Na_out Extracellular Na+ NCX->Na_out Ca_out->NCX Ca_in->NCX Arrhythmia Arrhythmia Ca_in->Arrhythmia Dysregulation leads to Na_in->NCX Na_out->NCX

Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition cluster_analysis Analysis Isolation 1. Isolate Canine Ventricular Myocytes Loading 2. Load with Fluo-4 AM (for Ca2+ Imaging) Isolation->Loading Patch 3a. Whole-Cell Patch-Clamp Isolation->Patch Imaging 3b. Confocal Calcium Imaging Loading->Imaging Control 4. Record Baseline Data (Currents / Transients) Patch->Control Imaging->Control Treatment 5. Apply this compound Control->Treatment Post_Treat 6. Record Post-Treatment Data Treatment->Post_Treat Analysis 7. Analyze Data (e.g., IC50, APD, Ca2+ Amplitude) Post_Treat->Analysis

Caption: General experimental workflow for studying this compound effects.

Logical_Relationship ORM_10962 This compound NCX_Inhibition NCX Inhibition ORM_10962->NCX_Inhibition Ca_Homeostasis Altered Ca2+ Homeostasis NCX_Inhibition->Ca_Homeostasis SR_Ca_Load Altered SR Ca2+ Load Ca_Homeostasis->SR_Ca_Load ICa_Modulation Indirect ICa Modulation Ca_Homeostasis->ICa_Modulation Alternans Reduced Cardiac Alternans SR_Ca_Load->Alternans ICa_Modulation->Alternans Antiarrhythmic Antiarrhythmic Potential Alternans->Antiarrhythmic

Caption: Logical relationship of this compound's effects leading to antiarrhythmic potential.

References

Application Notes and Protocols for Utilizing ORM-10962 in Patch-Clamp Studies of NCX Current

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating efficacy on both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][2] Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX in various cell types, particularly in cardiomyocytes.[1][2][3] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology to isolate and characterize the NCX current (I_NCX).

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NCX protein, thereby blocking the exchange of sodium and calcium ions across the cell membrane. This inhibition has been shown to be effective in attenuating cardiac alternans and reducing delayed afterdepolarizations (DADs), highlighting its potential as an antiarrhythmic agent.[2][3] Computer simulations suggest that the anti-alternans effect of this compound is mediated by a reduction in sarcoplasmic reticulum release refractoriness, which is a consequence of the NCX blockade and an indirect reduction in the L-type calcium current.[3]

Data Presentation

Table 1: Inhibitory Potency of this compound on NCX Current in Canine Ventricular Myocytes
Mode of NCXIC50 (nM)Experimental Condition
Forward (outward current at +20 mV)67Whole-cell patch-clamp
Reverse (inward current at -80 mV)55Whole-cell patch-clamp

Data sourced from Kohajda et al. (2016).[2]

Table 2: Concentration-Dependent Inhibition of NCX Current by this compound in Canine Ventricular Myocytes
Concentration of this compoundInhibition of Outward I_NCX (%)Inhibition of Inward I_NCX (%)
10 nM~20%~25%
100 nM~60%~70%
1 µM~85%~90%

Approximate values are derived from the dose-response curves presented in Kohajda et al. (2016).[2]

Experimental Protocols

Protocol 1: Isolation of NCX Current (I_NCX) in Canine Ventricular Myocytes using Whole-Cell Patch-Clamp

This protocol is adapted from methodologies described in studies investigating the effects of this compound.[2][4][5]

1. Cell Preparation:

  • Isolate single ventricular myocytes from canine hearts using established enzymatic digestion protocols.[6]

2. Solutions:

  • External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose. To block other ionic currents, add 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. Adjust pH to 7.35 with NaOH.[5]

  • Pipette (Intracellular) Solution (in mM): 140 CsOH, 75 aspartic acid, 20 NaCl, 10 CaCl2, 10 HEPES, 20 EGTA, 20 TEA-Cl, 5 MgATP. Adjust pH to 7.3 with CsOH.[5]

3. Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Maintain the holding potential at -40 mV.

  • Apply a descending-ascending voltage ramp protocol from +80 mV to -120 mV and back to +80 mV over 200 ms.

  • Record the baseline current in the external solution.

  • Apply different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the external solution and record the current.

  • At the end of the experiment, apply 10 mM NiCl2 to the external solution to completely block the NCX current. This Ni2+-insensitive current represents the background leak current.

4. Data Analysis:

  • The total NCX current is defined as the Ni2+-sensitive current, obtained by subtracting the current recorded in the presence of 10 mM NiCl2 from the total recorded current.[4]

  • The this compound-sensitive current is obtained by subtracting the current recorded in the presence of this compound from the control (baseline) current.

Protocol 2: "Onion-Peeling" Technique to Isolate this compound-Sensitive NCX Current

The "onion-peeling" technique allows for the sequential dissection of multiple ionic currents from a single cell.[7] This approach can be adapted to specifically isolate the this compound-sensitive NCX current.

1. Cell Preparation and Initial Recording:

  • Prepare canine ventricular myocytes and establish a whole-cell patch-clamp configuration as described in Protocol 1.

  • Record the total membrane current under control conditions using a suitable voltage protocol (e.g., a voltage ramp or a series of voltage steps).

2. Sequential Pharmacological Blockade:

  • First, block other major ionic currents to enhance the relative contribution of I_NCX. This can be achieved by including blockers for Na+, K+, and Ca2+ channels in the external solution as described in Protocol 1.

  • Record the remaining current.

  • Next, apply this compound at the desired concentration (e.g., 1 µM for maximal inhibition) to the external solution.

  • Record the current in the presence of this compound.

3. Data Analysis:

  • The this compound-sensitive current, which represents the I_NCX, is obtained by digital subtraction of the current trace recorded in the presence of this compound from the trace recorded just before its application.

Mandatory Visualizations

Signaling_Pathway ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Alternans Cardiac Alternans ORM10962->Alternans Attenuates DADs Delayed Afterdepolarizations (DADs) ORM10962->DADs Reduces Ca_efflux Ca2+ Efflux (Forward Mode) NCX->Ca_efflux Mediates Ca_influx Ca2+ Influx (Reverse Mode) NCX->Ca_influx Mediates Intra_Ca Intracellular [Ca2+] Ca_efflux->Intra_Ca Decreases Ca_influx->Intra_Ca Increases SR_Ca Sarcoplasmic Reticulum Ca2+ Load Intra_Ca->SR_Ca Influences L_type L-type Ca2+ Current (ICaL) Intra_Ca->L_type Indirectly Inhibits Intra_Ca->DADs Contributes to SR_Ca->Alternans Contributes to

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Cell Preparation & Recording Setup cluster_recording Current Recording & Pharmacological Dissection cluster_analysis Data Analysis start Isolate Canine Ventricular Myocytes patch Establish Whole-Cell Patch-Clamp start->patch control Record Total Current (Control) patch->control block_other Apply Blockers for Na+, K+, Ca2+ Channels control->block_other record_remaining Record Remaining Current block_other->record_remaining apply_orm Apply this compound record_remaining->apply_orm record_orm Record Current with This compound apply_orm->record_orm apply_ni Apply 10 mM NiCl2 (Optional Full Block) record_orm->apply_ni subtract_orm Subtract this compound trace from pre-ORM trace record_orm->subtract_orm record_ni Record Leak Current apply_ni->record_ni subtract_ni Subtract NiCl2 trace from control trace record_ni->subtract_ni result_orm This compound-sensitive I_NCX subtract_orm->result_orm result_ni Ni2+-sensitive I_NCX subtract_ni->result_ni

Caption: Experimental workflow for isolating I_NCX.

References

Application Notes and Protocols for Testing ORM-10962 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4] The NCX plays a crucial role in maintaining intracellular calcium homeostasis in cardiomyocytes and other excitable cells. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias.[5][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in a research setting.

Mechanism of Action of this compound

The sodium-calcium exchanger is a bidirectional transmembrane protein that facilitates the exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺). Its direction of transport (forward or reverse mode) depends on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺. In the forward mode, NCX extrudes Ca²⁺ from the cell, while in the reverse mode, it brings Ca²⁺ into the cell.

This compound exerts its therapeutic effects by inhibiting both the forward and reverse modes of NCX.[1][2][3][4] This inhibition helps to prevent calcium overload in cardiomyocytes, a key factor in the development of delayed afterdepolarizations (DADs) and subsequent arrhythmias.[9] By modulating intracellular calcium levels, this compound can attenuate cardiac alternans, which are beat-to-beat fluctuations in action potential duration and calcium transient amplitude that can precede life-threatening arrhythmias.[5][7][8]

Data Presentation

Table 1: Inhibitory Potency of this compound on Na⁺/Ca²⁺ Exchanger (NCX)
NCX ModeIC₅₀ (nM)Cell TypeReference
Forward Mode (Ca²⁺ efflux)55Dog ventricular myocytes[1][2]
Reverse Mode (Ca²⁺ influx)67Dog ventricular myocytes[1][2]
Table 2: Electrophysiological Effects of this compound in Cardiomyocytes
ParameterEffect of this compound (1 µM)Cell TypeReference
Action Potential Duration (APD)No significant change or slight increase in refractory periodCanine papillary muscle, Rabbit sinus node tissue[4][6][10]
Delayed Afterdepolarizations (DADs)Significant suppression of amplitudeCanine Purkinje fibers[3][4]
Spontaneous Depolarization SlopeConsiderably decreasedRabbit sinus node tissue[6][10]
Intracellular Ca²⁺ Transient AmplitudeIncreasedRabbit sinus node cells[6]
Diastolic Ca²⁺ LevelIncreasedRabbit sinus node cells[6]
Cardiac AlternansAttenuatedCanine ventricular myocytes[5][7][8]

Mandatory Visualizations

ORM_10962_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Na_ext High Na⁺ NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext->NCX 3 Na⁺ Ca_ext High Ca²⁺ NCX->Ca_ext Na_int Low Na⁺ NCX->Na_int Ca_overload Ca²⁺ Overload NCX->Ca_overload Reverse Mode (Ca²⁺ influx) Ca_int Low Ca²⁺ Ca_int->NCX 1 Ca²⁺ Arrhythmia Arrhythmias (DADs, Alternans) Ca_overload->Arrhythmia ORM10962 This compound ORM10962->NCX Inhibition ORM10962->Ca_overload Prevents Experimental_Workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Data Analysis isolate Isolate Cardiomyocytes (e.g., canine ventricular myocytes) culture Culture cells on appropriate substrates isolate->culture patch_clamp Whole-Cell Patch Clamp (Measure NCX current) culture->patch_clamp Apply to cells ca_imaging Calcium Imaging (Fluo-4 AM) culture->ca_imaging Apply to cells ap_recording Action Potential Recording (Microelectrodes) culture->ap_recording Apply to cells data_analysis Analyze Data: - IC₅₀ calculation - APD, DADs - Ca²⁺ transient properties patch_clamp->data_analysis ca_imaging->data_analysis ap_recording->data_analysis control Vehicle Control control->patch_clamp Treat cells control->ca_imaging Treat cells control->ap_recording Treat cells orm10962 This compound (various concentrations) orm10962->patch_clamp Treat cells orm10962->ca_imaging Treat cells orm10962->ap_recording Treat cells summarize Summarize in Tables & Figures data_analysis->summarize

References

Preparation of ORM-10962 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), with IC50 values of 55 nM and 67 nM for the forward and reverse modes of action, respectively[1][2][3]. Its utility in cardiovascular research, particularly in studies of cardiac arrhythmias and pacemaking, necessitates the accurate and reproducible preparation of stock solutions[4][5][6]. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueReference
Molecular Weight 459.54 g/mol [1]
Formula C27H29N3O4[1]
Appearance Solid, light yellow to yellow[1]
Solubility in DMSO 250 mg/mL (544.02 mM)[1]

Note: The solubility of this compound in DMSO can be significantly impacted by the hygroscopic nature of DMSO. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for optimal dissolution. Ultrasonic treatment may be required to fully dissolve the compound.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

3.2. Procedure

  • Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.

  • Equilibration: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.5954 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a suitable microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.5954 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.

  • Verification: Visually inspect the solution to ensure that all of the this compound has completely dissolved and no particulate matter is visible.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

3.3. Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage of this compound, both in its powdered form and as a stock solution, is critical to maintain its stability and activity.

FormStorage TemperatureStabilityReference
Powder -20°C3 years[1]
4°C2 years[1]
In DMSO -80°C2 years[1]
-20°C1 year[1]

It is imperative to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[1]

Signaling Pathway Context

This compound is a selective inhibitor of the Sodium-Calcium Exchanger (NCX). The NCX plays a crucial role in maintaining calcium homeostasis in cardiomyocytes and other excitable cells. By inhibiting this exchanger, this compound can modulate intracellular calcium levels, which has implications for cardiac contractility and arrhythmogenesis.

G ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_homeostasis Intracellular Ca2+ Homeostasis NCX->Ca_homeostasis Regulates Cardiac_function Cardiac Function (e.g., Contractility, Rhythm) Ca_homeostasis->Cardiac_function Modulates

Caption: Simplified signaling pathway showing the action of this compound.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for weighing, dissolution, and storage will ensure the integrity and reproducibility of experimental results. Researchers should always refer to the manufacturer's specific instructions for the lot of this compound being used.

References

Application Notes and Protocols for ORM-10962 in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Inducing NCX Inhibition with ORM-10962

Introduction:

This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It has demonstrated significant utility in preclinical research for investigating the role of NCX in various cellular processes, particularly in cardiac physiology and pathophysiology. This compound inhibits both the forward and reverse modes of NCX, making it a valuable tool for studying the consequences of reduced NCX activity in isolated cells and tissues.[1][2] These application notes provide detailed protocols for utilizing this compound to induce NCX inhibition in cellular models, with a focus on cardiac myocytes.

Mechanism of Action:

This compound directly binds to the NCX protein, impeding the exchange of sodium and calcium ions across the cell membrane. This inhibition leads to alterations in intracellular calcium dynamics. By blocking the primary calcium extrusion pathway in many cell types, particularly during diastolic phases in cardiomyocytes, this compound can lead to an accumulation of intracellular calcium.[3] This modulation of calcium homeostasis subsequently affects various downstream signaling pathways and cellular functions, including action potential duration, sarcoplasmic reticulum calcium content, and cellular contractility.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: Potency of this compound

ParameterValueCell TypeReference
IC50 (Forward Mode)55 nMDog ventricular myocytes[1][2]
IC50 (Reverse Mode)67 nMDog ventricular myocytes[1][2]

Table 2: Recommended Concentrations for Cellular Assays

ConcentrationApplicationCell TypeExpected EffectReference
10 nM - 1 µMConcentration-dependent NCX current reductionDog ventricular myocytesProgressive inhibition of NCX activity[1]
1 µMAttenuation of cardiac alternansCanine papillary muscle, isolated ventricular myocytesReduction in action potential duration and calcium transient alternans[4][5]
1 µMInvestigation of sinus node pacemakingRabbit sinoatrial node cellsSlight reduction in pacemaking cycle length, increase in diastolic Ca2+[6][7][8][9]
1 µMSuppression of delayed afterdepolarizations (DADs)Dog right ventricular Purkinje fibersSignificant suppression of DAD amplitude[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cellular assays.

cluster_membrane Cell Membrane cluster_downstream Downstream Effects NCX NCX Transporter Ca_out Ca²⁺ (out) NCX->Ca_out Ca²⁺ Efflux Na_in 3Na⁺ (in) NCX->Na_in Na⁺ Influx Intra_Ca ↑ Intracellular [Ca²⁺] NCX->Intra_Ca Leads to ORM10962 This compound ORM10962->NCX Inhibits Ca_in Ca²⁺ (in) Na_out 3Na⁺ (out) SR_Ca ↑ SR Ca²⁺ Load Intra_Ca->SR_Ca Influences LType_Ca ↓ L-type Ca²⁺ Current Intra_Ca->LType_Ca Indirectly Reduces Alternans ↓ Cardiac Alternans LType_Ca->Alternans Contributes to

Caption: Mechanism of this compound action and its downstream effects.

A Cell Culture/Isolation (e.g., Cardiac Myocytes) C Baseline Measurement (e.g., Ca²⁺ transients, Action Potentials) A->C B Prepare this compound Stock Solution (e.g., in DMSO) D Incubate with this compound (e.g., 1 µM) B->D C->D E Post-treatment Measurement D->E F Data Analysis and Comparison E->F

Caption: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: Assessment of NCX Inhibition on Calcium Transients in Isolated Cardiomyocytes

Objective: To measure the effect of this compound on intracellular calcium transients in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes (e.g., from rabbit or canine ventricle)

  • Tyrode's solution (or appropriate physiological saline)

  • This compound (MedchemExpress or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Confocal microscope with calcium imaging capabilities

  • Field stimulation apparatus

Procedure:

  • Cell Preparation:

    • Isolate ventricular myocytes using established enzymatic digestion protocols.[7]

    • Allow cells to stabilize in Tyrode's solution at room temperature.

  • Fluo-4 AM Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

    • Incubate the isolated myocytes in the loading solution for 20-30 minutes at room temperature in the dark.

    • Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in Tyrode's solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Calcium Imaging:

    • Transfer the Fluo-4 loaded cells to a perfusion chamber on the stage of the confocal microscope.

    • Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.

    • Record baseline calcium transients for a stable period (e.g., 2-5 minutes).

    • Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound.

    • Continue recording calcium transients for a sufficient duration to observe the effect of the inhibitor (e.g., 10-15 minutes).

  • Data Analysis:

    • Measure the amplitude, duration, and decay kinetics of the calcium transients before and after the application of this compound.

    • An increase in the diastolic calcium level and potentially an altered transient amplitude are expected outcomes of NCX inhibition.[6][7][8]

Protocol 2: Electrophysiological Measurement of NCX Current Inhibition

Objective: To quantify the inhibitory effect of this compound on NCX current using the whole-cell patch-clamp technique.

Materials:

  • Isolated cardiac myocytes

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution

  • External (bath) solution

  • This compound

  • DMSO

Procedure:

  • Solution Preparation:

    • Prepare appropriate internal and external solutions to isolate the NCX current. This typically involves blocking other major ionic currents (e.g., Na+, K+, Ca2+ channels) with specific inhibitors.

    • Prepare this compound stock and working solutions as described in Protocol 1.

  • Patch-Clamp Recording:

    • Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on an isolated myocyte.

    • Apply a voltage-clamp protocol designed to elicit NCX current. A common method is a descending voltage ramp (e.g., from +80 mV to -120 mV) to measure the current-voltage relationship.

  • Experimental Protocol:

    • Record the baseline NCX current in the control external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • After the drug effect has stabilized, record the NCX current again using the same voltage-clamp protocol.

  • Data Analysis:

    • Subtract the current recorded in the presence of this compound from the baseline current to determine the this compound-sensitive current, which represents the NCX current.

    • Plot the current-voltage relationship to visualize the inhibition across different membrane potentials.

    • Calculate the percentage of inhibition at specific voltages.

Selectivity:

This compound has been shown to be highly selective for NCX. Studies have demonstrated that at concentrations effective for NCX inhibition (e.g., 1 µM), it does not significantly affect other major cardiac ion channels, including ICa, INa, IK1, IKr, IKs, Ito, and the Na+/K+ pump.[6] It also does not inhibit the funny current (If).[6]

This compound is a valuable pharmacological tool for the targeted inhibition of the sodium-calcium exchanger in cellular models. The protocols outlined above provide a framework for researchers to investigate the role of NCX in various physiological and pathological conditions. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Delayed Afterdepolarizations with ORM-10962

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), in the study of delayed afterdepolarizations (DADs). DADs are abnormal depolarizations of cardiac myocytes that occur after the completion of repolarization and can trigger cardiac arrhythmias. Understanding the mechanisms of DADs and identifying potential therapeutic interventions is a critical area of cardiovascular research.

This compound offers a valuable pharmacological tool to investigate the role of NCX in the genesis of DADs. Its high selectivity allows for targeted inhibition of the NCX with minimal confounding effects on other ion channels.[1]

Mechanism of Action of this compound in the Context of DADs

Delayed afterdepolarizations are primarily caused by an overload of calcium within the sarcoplasmic reticulum (SR) of cardiac myocytes.[2] This calcium overload leads to spontaneous Ca2+ release from the SR into the cytosol during diastole. The increased cytosolic calcium concentration activates the forward mode of the sodium-calcium exchanger (NCX). In its forward mode, the NCX extrudes one Ca2+ ion in exchange for the entry of three Na+ ions, generating a net inward (depolarizing) current (INCX).[2][3] If this transient inward current is of sufficient magnitude to reach the threshold potential, it can trigger a premature action potential, leading to a DAD and potentially initiating a life-threatening arrhythmia.[2]

This compound is a potent inhibitor of both the forward and reverse modes of the NCX.[4] By blocking the NCX, this compound directly inhibits the transient inward current responsible for the upstroke of the DAD. This action reduces the amplitude of DADs, thereby preventing them from reaching the threshold for triggering an action potential.[1][5]

Signaling Pathway of DAD Formation and this compound Intervention

DAD_Pathway cluster_cell Cardiac Myocyte cluster_intervention Pharmacological Intervention Ca_Overload Sarcoplasmic Reticulum Ca2+ Overload Spontaneous_Release Spontaneous SR Ca2+ Release Ca_Overload->Spontaneous_Release Cytosolic_Ca ↑ Cytosolic [Ca2+] Spontaneous_Release->Cytosolic_Ca NCX Sodium-Calcium Exchanger (NCX) Cytosolic_Ca->NCX Activates (Forward Mode) I_NCX Transient Inward Current (I_NCX) NCX->I_NCX DAD Delayed Afterdepolarization (DAD) I_NCX->DAD Arrhythmia Triggered Arrhythmia DAD->Arrhythmia ORM10962 This compound ORM10962->NCX Inhibits

Figure 1: Signaling pathway of DAD formation and the inhibitory action of this compound.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound based on published studies.

ParameterValueSpecies/Cell TypeReference
IC50 (Forward Mode NCX) 55 nMDog Ventricular Myocytes[1][4]
IC50 (Reverse Mode NCX) 67 nMDog Ventricular Myocytes[1][4]
Concentration to suppress DADs 1 µMCanine Purkinje Fibres[1][5]
Effect on L-type Ca2+ current (ICaL) No significant change at 1 µMCanine Ventricular Myocytes[1]
Effect on late Na+ current No influence at 1 µMCanine Ventricular Myocytes[1]
Effect on K+ currents No influence on IK1, Ito, IKr, IKs at 1 µMCanine Ventricular Myocytes[1]
In vivo anti-arrhythmic dose 0.3 mg/kg (i.v.)Anesthetized Guinea Pig (ouabain-induced arrhythmia)[1]

Experimental Protocols

The following are detailed protocols for inducing DADs and studying the effects of this compound in various experimental models.

Protocol 1: Induction of DADs in Isolated Canine Purkinje Fibers

This protocol is designed to pharmacologically induce DADs in Purkinje fibers, a common site of triggered arrhythmias.

1. Preparation of Purkinje Fibers:

  • Isolate free-running Purkinje fibers from the ventricles of canine hearts.

  • Place the fibers in a tissue bath continuously perfused with Tyrode's solution (in mM: NaCl 137, KCl 4.0, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.45, NaHCO3 12, glucose 5.5) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Allow the preparation to equilibrate for at least 60 minutes.

2. Induction of DADs:

  • Induce DADs by exposing the Purkinje fibers to a cardiac glycoside, such as digoxin (e.g., 150 nM).[5]

  • Pace the fibers at a constant cycle length (e.g., 400 ms) to achieve a steady state before and during drug application.[5]

3. Application of this compound:

  • Once stable DADs are observed, introduce this compound into the perfusate at the desired concentration (e.g., 1 µM).[1][5]

  • Allow sufficient time for the drug to take effect (typically 15-20 minutes).

4. Data Acquisition and Analysis:

  • Record transmembrane action potentials using standard microelectrode techniques.

  • Measure the amplitude of the DADs before and after the application of this compound.

  • Analyze the change in DAD amplitude to quantify the effect of NCX inhibition.

Experimental Workflow for Protocol 1

Protocol1_Workflow Start Start: Isolate Canine Purkinje Fibers Equilibrate Equilibrate in Tyrode's Solution (60 min) Start->Equilibrate Induce_DADs Induce DADs with Digoxin (e.g., 150 nM) while pacing Equilibrate->Induce_DADs Record_Baseline Record Baseline Action Potentials and DADs Induce_DADs->Record_Baseline Apply_ORM Apply this compound (e.g., 1 µM) Record_Baseline->Apply_ORM Record_Treatment Record Action Potentials and DADs with this compound Apply_ORM->Record_Treatment Analyze Analyze Change in DAD Amplitude Record_Treatment->Analyze End End Analyze->End

Figure 2: Workflow for studying this compound effects on DADs in Purkinje fibers.
Protocol 2: Investigating this compound Effects on NCX Current in Isolated Ventricular Myocytes

This protocol uses the whole-cell patch-clamp technique to directly measure the effect of this compound on the NCX current.

1. Isolation of Ventricular Myocytes:

  • Isolate single ventricular myocytes from canine hearts using enzymatic digestion.[1][6]

  • Store the isolated cells in a solution with gradually reintroduced Ca2+.[6]

2. Patch-Clamp Recordings:

  • Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.[1][6]

  • Use a pipette solution and an external solution designed to isolate the NCX current (INCX). This typically involves blocking other major ionic currents (e.g., Na+, K+, and Ca2+ channels) with specific inhibitors.

3. Measurement of NCX Current:

  • Elicit INCX using a voltage ramp protocol (e.g., from +60 mV to -120 mV).

  • Measure both the inward and outward components of the NCX current.

4. Application of this compound:

  • Apply this compound to the external solution at various concentrations to determine a dose-response relationship.

  • Measure the reduction in both the inward and outward INCX at each concentration.

5. Data Analysis:

  • Calculate the percentage of inhibition of INCX at each concentration of this compound.

  • Determine the IC50 values for the inhibition of the forward and reverse modes of the NCX.

Logical Relationship of Experimental Findings

Logical_Relationship Cellular_Ca_Overload Cellular Condition: Ca2+ Overload NCX_Activity Mechanism: ↑ Forward Mode NCX Activity Cellular_Ca_Overload->NCX_Activity DAD_Genesis Phenomenon: DAD Genesis Arrhythmia_Prevention Therapeutic Potential: Arrhythmia Prevention DAD_Genesis->Arrhythmia_Prevention Leads to need for Inward_Current Electrophysiological Event: Transient Inward Current NCX_Activity->Inward_Current Inward_Current->DAD_Genesis ORM_Inhibition Intervention: This compound inhibits NCX ORM_Inhibition->NCX_Activity DAD_Suppression Observed Effect: DAD Amplitude Suppression ORM_Inhibition->DAD_Suppression DAD_Suppression->Arrhythmia_Prevention

Figure 3: Logical relationship between experimental observations and therapeutic potential.

Conclusion

References

Troubleshooting & Optimization

Potential off-target effects of ORM-10962 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the potential off-target effects of ORM-10962, a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It effectively blocks both the forward and reverse modes of NCX activity.[1] This inhibition leads to alterations in intracellular calcium and sodium concentrations, which in turn affects cellular processes such as cardiac muscle contraction and electrical activity.[2][3]

Q2: Has the selectivity of this compound been profiled against other ion channels?

Yes, the selectivity of this compound has been extensively studied. Even at concentrations significantly higher than its IC50 for NCX, this compound has been shown to have no significant inhibitory effect on a variety of other key cardiac ion channels.[4][5][6]

Q3: I am observing a decrease in the L-type calcium current (ICaL) in my experiments with this compound. Is this an off-target effect?

While a reduction in ICaL has been observed in the presence of this compound, this is considered an indirect effect resulting from the primary inhibition of NCX, rather than a direct off-target interaction with the L-type calcium channel itself.[2][3][7] The inhibition of NCX alters intracellular calcium dynamics, which can subsequently modulate the activity of other calcium-sensitive channels like ICaL.[7]

Q4: Can this compound affect cardiac pacemaker activity?

This compound has been shown to have a modest effect on the sinoatrial node (SAN) pacemaking cycle length.[4][8] However, it does not inhibit the "funny" current (If), which is a key driver of pacemaker activity.[4][8][9] The observed effects on pacemaking are attributed to the modulation of intracellular calcium handling as a consequence of NCX inhibition.[4]

Troubleshooting Guides

Issue: Unexpected changes in cellular electrophysiology are observed after applying this compound.

  • Confirm On-Target Effect: First, verify that the observed effects are consistent with NCX inhibition in your experimental model. This may include measuring changes in intracellular calcium transients or sodium concentration.

  • Review Compound Concentration: Ensure that the concentration of this compound being used is within the recommended range for selective NCX inhibition (IC50 values are in the nanomolar range).[1] High micromolar concentrations may increase the likelihood of non-specific effects.

  • Assess Indirect Effects: Consider the possibility of indirect effects. As noted in the FAQs, inhibition of NCX can secondarily influence other ion channels and cellular processes. For example, an observed change in ICaL is likely an indirect consequence of altered calcium homeostasis.[2][3][7]

  • Consult Selectivity Data: Refer to the selectivity data provided in this guide to confirm that the unexpected effect is not a known off-target interaction.

Data Presentation

Table 1: Selectivity Profile of this compound Against Various Ion Channels

Ion Channel/TransporterEffect of this compound (at 1 µM)Reference(s)
L-type Ca2+ current (ICaL)No direct inhibition[5][6][7]
Inward rectifier K+ current (IK1)No significant effect[4][5]
Transient outward K+ current (Ito)No significant effect[4][5]
Rapid delayed rectifier K+ current (IKr)No significant effect[4][5]
Slow delayed rectifier K+ current (IKs)No significant effect[4][5]
Late Na+ currentNo significant effect[6]
Na+/K+ pumpNo significant effect[4][6]
Funny current (If)No significant effect[4][8][9]

Experimental Protocols

Protocol: Assessing the Selectivity of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general methodology for determining the effect of this compound on a specific ion current.

  • Cell Preparation: Isolate appropriate cells endogenously expressing the ion channel of interest (e.g., ventricular myocytes for cardiac channels).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use an appropriate internal (pipette) and external solution to isolate the specific ionic current of interest.

    • Apply a voltage-clamp protocol specific to the channel being studied to elicit and measure the current.

  • Control Measurement: Record the baseline current in the absence of this compound.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 1 µM to test for off-target effects).

  • Test Measurement: After a sufficient incubation period, record the current again in the presence of this compound.

  • Washout: Perfuse with the control external solution to wash out the compound and observe any reversal of effects.

  • Data Analysis: Compare the current amplitude and kinetics before, during, and after the application of this compound to determine if the compound has a significant effect.

Visualizations

ORM10962_Mechanism ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_in Intracellular Ca2+ NCX->Ca_in Regulates Na_in Intracellular Na+ NCX->Na_in Regulates Cell_Process Downstream Cellular Processes (e.g., Contraction, AP) Ca_in->Cell_Process Modulates Na_in->Cell_Process Modulates

Caption: Primary mechanism of action of this compound.

Off_Target_Workflow start Start: Observe Unexpected Cellular Effect q1 Is the effect consistent with NCX inhibition? start->q1 a1_yes Likely on-target or indirect effect q1->a1_yes Yes q2 Is this compound concentration within selective range? q1->q2 No a2_no Reduce concentration and re-evaluate q2->a2_no No q3 Consult selectivity data for known off-targets q2->q3 Yes end Potential novel off-target effect q3->end

Caption: Troubleshooting workflow for unexpected effects.

Signaling_Pathway_Context cluster_direct Direct Interaction cluster_indirect Indirect Effect cluster_no_effect No Direct Effect Observed ORM10962 This compound NCX NCX ORM10962->NCX Inhibits Other_Channels Other Ion Channels (IKr, IKs, If, etc.) ORM10962->Other_Channels No significant inhibition Ca_dynamics Altered Intracellular Ca2+ Dynamics NCX->Ca_dynamics ICaL L-type Ca2+ Channel (ICaL) Ca_dynamics->ICaL Modulates

Caption: this compound interaction context.

References

Technical Support Center: ORM-10962 and L-type Calcium Current

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the indirect effects of ORM-10962 on the L-type calcium current (ICaL).

Frequently Asked Questions (FAQs)

Q1: Does this compound directly block L-type calcium channels?

A1: No, studies have shown that this compound is a highly selective inhibitor of the Na+/Ca2+ exchanger (NCX) and does not directly block the L-type calcium current (ICaL).[1][2] Even at high concentrations (e.g., 1 µM), this compound has been shown to not significantly modify the magnitude of ICaL in canine ventricular myocytes.[2][3]

Q2: If this compound does not directly block ICaL, why do I observe a reduction in the current in my experiments?

A2: The reduction in ICaL observed with this compound application is an indirect effect.[1][4][5] The primary mechanism of action of this compound is the inhibition of the Na+/Ca2+ exchanger (NCX).[6][7] By blocking NCX-mediated Ca2+ efflux, this compound can lead to an increase in the intracellular calcium concentration, particularly in the subsarcolemmal space.[1] This localized increase in Ca2+ enhances the calcium-dependent inactivation of the L-type calcium channels, resulting in a reduced ICaL.[1][8]

Q3: What is the proposed signaling pathway for the indirect effect of this compound on ICaL?

A3: The proposed pathway is a direct consequence of NCX inhibition. A diagram illustrating this pathway is provided below.

G ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Ca_efflux Reduced Ca2+ Efflux NCX->Ca_efflux Leads to Subsarcolemmal_Ca Increased Subsarcolemmal [Ca2+] Ca_efflux->Subsarcolemmal_Ca Results in L_type_channel L-type Ca2+ Channel Subsarcolemmal_Ca->L_type_channel Modulates Ca_inactivation Enhanced Ca2+-dependent Inactivation L_type_channel->Ca_inactivation Undergoes ICaL Reduced L-type Ca2+ Current (ICaL) Ca_inactivation->ICaL Causes

Caption: Signaling pathway of this compound's indirect effect on ICaL.

Q4: How can I experimentally verify that the observed ICaL reduction is indirect?

A4: To confirm the indirect nature of the ICaL reduction, you can perform experiments where intracellular Ca2+ is strongly buffered. By using a high concentration of a Ca2+ chelator like BAPTA in your patch pipette solution, you can prevent the localized rise in subsarcolemmal Ca2+ upon NCX inhibition. In this condition, the effect of this compound on ICaL should be significantly attenuated or abolished, demonstrating that the effect is dependent on intracellular Ca2+ dynamics.

Troubleshooting Guides

Issue 1: Unexpectedly large reduction in ICaL observed.

  • Possible Cause 1: Off-target effects at high concentrations. While this compound is highly selective, using concentrations significantly above the recommended range (EC50 for NCX inhibition is ~55-67 nM) may lead to uncharacterized off-target effects.[6][7]

    • Troubleshooting Step: Perform a dose-response curve to ensure you are using the lowest effective concentration to inhibit NCX.

  • Possible Cause 2: Altered intracellular Na+ concentration. The activity of NCX is highly dependent on both Na+ and Ca2+ gradients. If your experimental conditions lead to an accumulation of intracellular Na+, this can alter the driving force for NCX and potentially amplify the effects of its inhibition on intracellular Ca2+ and subsequently ICaL.

    • Troubleshooting Step: Monitor and control intracellular Na+ levels in your experiments. Ensure your pipette and bath solutions are correctly formulated.

Issue 2: No significant change in ICaL is observed after applying this compound.

  • Possible Cause 1: Insufficient NCX activity in the experimental model. The indirect effect on ICaL is contingent on a functional NCX contributing to Ca2+ efflux. In some cell types or under certain pathological conditions, the expression or activity of NCX may be low.

    • Troubleshooting Step: Confirm the presence and activity of NCX in your specific cell type using techniques like measuring NCX currents directly.

  • Possible Cause 2: Strong intracellular Ca2+ buffering. If your experimental conditions inherently have strong intracellular Ca2+ buffering, the localized increase in subsarcolemmal Ca2+ upon NCX inhibition might be blunted, leading to a minimal effect on ICaL.

    • Troubleshooting Step: Review your experimental protocol for sources of strong Ca2+ buffering. Consider reducing the concentration of any exogenous Ca2+ buffers if experimentally feasible.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound from published studies.

ParameterSpecies/Cell TypeThis compound ConcentrationEffectReference
NCX Current (Inward) Canine Ventricular MyocytesEC50: 55 nMInhibition[2][7]
NCX Current (Outward) Canine Ventricular MyocytesEC50: 67 nMInhibition[2][7]
L-type Ca2+ Current (ICaL) Canine Ventricular Myocytes1 µMNo significant direct effect[2][3]
ICaL (in silico model) Human Ventricular Myocyte ModelCorrelated with 50% NCX block~35% reduction (to 65% availability)[1]
Action Potential Duration (APD) Canine Ventricular Myocytes1 µMUnaltered[6]
Delayed Afterdepolarizations (DADs) Dog Purkinje Fibers1 µMDecreased amplitude[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for Measuring ICaL

This protocol is a generalized procedure for measuring L-type calcium currents in isolated ventricular myocytes.

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_drug Drug Application cluster_analysis Data Analysis A Isolate Ventricular Myocytes (e.g., enzymatic digestion) B Place cells in recording chamber with external solution A->B C Establish whole-cell configuration with a patch pipette B->C D Clamp membrane potential (e.g., -40 mV holding potential) C->D E Apply depolarizing voltage steps (e.g., to +10 mV) to elicit ICaL D->E F Record baseline ICaL E->F G Perfuse with this compound containing external solution F->G H Record ICaL in the presence of this compound G->H I Measure peak ICaL amplitude before and after drug application H->I J Analyze current-voltage (I-V) relationship I->J

Caption: Experimental workflow for measuring ICaL using patch-clamp.

Key Solutions:

  • External Solution (Tyrode's): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Na+ and K+ channel blockers (e.g., TTX, 4-AP) are often included to isolate ICaL.

  • Internal (Pipette) Solution: Typically contains (in mM): CsCl or KCl, Mg-ATP, GTP-Tris, HEPES, and a Ca2+ buffer (e.g., EGTA or BAPTA).

Protocol 2: Calcium Transient Measurement in Isolated Myocytes

This protocol describes a general method for measuring intracellular calcium transients using fluorescent indicators.

G cluster_prep Cell Preparation & Loading cluster_imaging Fluorescence Imaging cluster_drug Drug Application cluster_analysis Data Analysis A Isolate Ventricular Myocytes B Load cells with a Ca2+ indicator (e.g., Fluo-4 AM) A->B C Place cells on a microscope stage B->C D Pace cells electrically to elicit Ca2+ transients C->D E Record baseline fluorescence changes D->E G Perfuse with this compound containing external solution E->G H Record Ca2+ transients in the presence of this compound G->H I Measure amplitude and kinetics of Ca2+ transients before and after drug H->I

Caption: Workflow for measuring calcium transients in isolated myocytes.

Note: The specific concentrations of solutions and voltage protocols may need to be optimized for your particular experimental setup and cell type.

References

Technical Support Center: Interpreting Changes in Cardiac Action Potential with ORM-10962

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ORM-10962 in studies of cardiac action potentials. This resource is designed to address specific experimental issues and facilitate accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on cardiac myocytes?

A1: this compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] Its primary mechanism of action is the reduction of both the inward and outward currents of the NCX.[1] This inhibition alters intracellular calcium dynamics, which in turn modulates the cardiac action potential.

Q2: What is the expected effect of this compound on the action potential duration (APD)?

A2: The effect of this compound on APD can be complex and may depend on the specific experimental conditions. Some studies have reported that at a concentration of 1 µM, this compound does not significantly alter the overall action potential duration under baseline conditions.[2] However, in the context of cardiac alternans, this compound has been shown to attenuate the beat-to-beat variability in APD.[2][3][4] One study observed a non-significant change in mean APD at a specific diastolic interval, with 183 ± 31 ms for this compound compared to 198 ± 23 ms for control.[2]

Q3: How does this compound affect intracellular calcium transients?

A3: By inhibiting the primary calcium extrusion pathway (NCX), this compound is expected to lead to an increase in the intracellular calcium concentration ([Ca2+]i). Studies have shown that this compound can cause a marked increase in the diastolic calcium level as well as an increase in the amplitude of the calcium transient.[5]

Q4: Is this compound selective for the sodium-calcium exchanger?

A4: Yes, this compound is a highly selective inhibitor for the NCX.[1] Studies have shown that even at a high concentration of 1 µM, it does not significantly affect other major cardiac ion channels, including the L-type calcium current (ICaL), the rapid and slow delayed rectifier potassium currents (IKr and IKs), the transient outward potassium current (Ito), and the inward sodium current (INa).[1][5] However, an indirect reduction in ICaL has been suggested, likely due to calcium-dependent inactivation.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent or minimal changes observed in APD after this compound application.

  • Possible Cause 1: Inadequate Drug Concentration. The EC50 values for this compound inhibition of the inward and outward NCX currents are approximately 55 nM and 67 nM, respectively.[1] Ensure that the concentration of this compound used in your experiment is sufficient to achieve the desired level of NCX inhibition. A concentration of 1 µM is commonly used in published studies.

  • Possible Cause 2: Experimental Conditions. The effect of this compound on APD may be more pronounced under specific conditions, such as rapid pacing to induce alternans.[2][3][4] Under baseline, steady-state pacing, the effect on overall APD might be subtle.

  • Possible Cause 3: Cell Type and Species Differences. The expression and activity of NCX can vary between different cardiac cell types (e.g., atrial vs. ventricular myocytes) and across different species. These differences can influence the observed effects of this compound.

  • Solution:

    • Verify the concentration and purity of your this compound stock solution.

    • Consider designing experiments that challenge the calcium handling system, such as rapid pacing protocols, to unmask the effects of NCX inhibition.

    • Carefully document the cell type and species used in your experiments and compare your results with relevant literature.

Problem 2: Difficulty in obtaining stable intracellular recordings after myocyte isolation.

  • Possible Cause 1: Poor Cell Viability. The enzymatic digestion process for isolating myocytes can be harsh and may result in a low yield of healthy, viable cells.

  • Possible Cause 2: Mechanical Instability. Contraction of the cardiac tissue or myocyte can lead to unstable microelectrode impalements and loss of the recording.

  • Solution:

    • Optimize the enzymatic digestion protocol by adjusting the concentration of collagenase and the digestion time.

    • Ensure gentle handling of the isolated cells to minimize mechanical stress.

    • For tissue preparations, consider using a spring-loaded microelectrode holder to maintain a stable recording during contraction.

Problem 3: High background fluorescence or poor signal-to-noise ratio during calcium transient measurements with Fluo-4 AM.

  • Possible Cause 1: Incomplete De-esterification of Fluo-4 AM. The acetoxymethyl (AM) ester form of Fluo-4 needs to be cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Incomplete de-esterification can lead to a weak signal.

  • Possible Cause 2: Dye Compartmentalization. Fluo-4 AM can sometimes accumulate in intracellular organelles, leading to high background fluorescence and an inaccurate representation of cytosolic calcium.

  • Possible Cause 3: Dye Leakage. The de-esterified Fluo-4 can leak out of the cell over time, leading to a decreasing signal.

  • Solution:

    • Allow sufficient time for de-esterification after loading the cells with Fluo-4 AM. A common practice is to incubate the cells for a period at room temperature after the initial loading at 37°C.[6]

    • Optimize the loading concentration of Fluo-4 AM and the incubation time to minimize compartmentalization.

    • Consider using probenecid, an anion exchange inhibitor, to reduce dye leakage from the cells.

Data Presentation

Table 1: Effect of this compound on Cardiac Action Potential Duration (APD)

ParameterConditionAPD (ms)Species/Cell TypeReference
Mean APDControl198 ± 23Canine Papillary Muscle[2]
This compound183 ± 31Canine Papillary Muscle[2]
APD90Control (with IKr inhibition)94.4 ± 3Rabbit Sinus Node[5]
This compound (with IKr inhibition)187 ± 7.1Rabbit Sinus Node[5]

Note: The data from the canine papillary muscle study showed a non-significant difference in mean APD between control and this compound at a specific diastolic interval during alternans studies.

Table 2: Effect of this compound on Intracellular Calcium

ParameterEffect of this compoundSpecies/Cell TypeReference
Diastolic Calcium LevelMarked IncreaseRabbit Sinus Node Cells[5]
Calcium Transient AmplitudeIncreasedRabbit Sinus Node Cells[5]

Experimental Protocols

Protocol 1: Isolation of Canine Ventricular Myocytes

This protocol is a generalized procedure based on common practices. Optimization may be required for specific laboratory conditions.

  • Heart Excision and Perfusion:

    • Anesthetize the animal in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

    • Cannulate the aorta and initiate Langendorff perfusion with a calcium-free Tyrode's solution to wash out the blood.

  • Enzymatic Digestion:

    • Switch the perfusion to a Tyrode's solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV). The optimal concentrations and digestion time need to be determined empirically but are typically in the range of 0.5-1.5 mg/mL for collagenase and 0.1-0.2 mg/mL for protease, with a digestion time of 20-40 minutes.

    • Monitor the heart for changes in consistency, indicating successful digestion.

  • Cell Dissociation and Collection:

    • Once digestion is complete, remove the ventricles and mince the tissue in a high-potassium storage solution.

    • Gently triturate the tissue with a pipette to release individual myocytes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Calcium Reintroduction:

    • Allow the cells to settle and then gradually reintroduce calcium to the storage solution in incremental steps to a final concentration of 1.0-1.8 mM. This is a critical step to ensure cell viability.

    • The isolated myocytes are now ready for electrophysiological or imaging studies.

Protocol 2: Recording Action Potentials from Cardiac Papillary Muscle with Microelectrodes

  • Tissue Preparation:

    • Isolate a thin papillary muscle from the ventricle and place it in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

    • Allow the preparation to equilibrate for at least one hour before starting the experiment.

  • Microelectrode Impalement:

    • Pull sharp glass microelectrodes with a resistance of 10-30 MΩ when filled with 3 M KCl.

    • Using a micromanipulator, carefully impale a cell on the surface of the papillary muscle. A successful impalement is indicated by a sharp drop in the recorded potential to a stable resting membrane potential (typically -80 to -90 mV).

  • Data Acquisition:

    • Stimulate the preparation at a desired frequency using external electrodes.

    • Record the action potentials using a high-input impedance amplifier.

    • Acquire and digitize the data for offline analysis of parameters such as APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity.

Protocol 3: Measuring Calcium Transients in Cardiomyocytes using Fluo-4 AM

  • Cell Preparation:

    • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Dye Loading:

    • Prepare a loading solution of 5-10 µM Fluo-4 AM in a suitable buffer (e.g., Tyrode's solution) containing a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at 37°C.[6]

    • After incubation, wash the cells with fresh buffer and allow them to de-esterify the dye for at least 20-30 minutes at room temperature.[6]

  • Fluorescence Imaging:

    • Mount the coverslip on the stage of an inverted fluorescence microscope equipped for calcium imaging.

    • Excite the Fluo-4 at approximately 488 nm and collect the emission at around 515 nm.

    • Pace the cells electrically and record the changes in fluorescence intensity over time to measure the calcium transients.

    • Analyze the recorded traces to determine parameters such as the amplitude, duration, and decay kinetics of the calcium transients.

Mandatory Visualizations

ORM10962_Signaling_Pathway cluster_0 ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_Extrusion Ca2+ Extrusion NCX->Ca_Extrusion Mediates Ca_i Intracellular Ca2+ Concentration Ca_Extrusion->Ca_i Decreases SR_Ca_Load Sarcoplasmic Reticulum (SR) Ca2+ Load Ca_i->SR_Ca_Load Increases Ca_Dep_Inactivation Ca2+-dependent Inactivation Ca_i->Ca_Dep_Inactivation Increases SR_Release_Refract SR Ca2+ Release Refractoriness SR_Ca_Load->SR_Release_Refract Reduces AP Cardiac Action Potential SR_Release_Refract->AP Modulates ICaL L-type Ca2+ Current (ICaL) ICaL->AP Modulates Ca_Dep_Inactivation->ICaL Inhibits (Indirectly)

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental_Workflow cluster_0 Cell/Tissue Preparation cluster_1 Action Potential Measurement cluster_2 Calcium Transient Measurement cluster_3 Data Interpretation Heart Canine Heart Isolation Myocyte Isolation (Collagenase Digestion) Heart->Isolation Papillary_Muscle Papillary Muscle Dissection Heart->Papillary_Muscle Fluo4_Loading Fluo-4 AM Loading Isolation->Fluo4_Loading Microelectrode Microelectrode Recording Papillary_Muscle->Microelectrode APD_Analysis APD50/APD90 Analysis Microelectrode->APD_Analysis Interpretation Interpret Changes in AP and Ca2+ Transients with this compound APD_Analysis->Interpretation Fluorescence_Imaging Fluorescence Imaging Fluo4_Loading->Fluorescence_Imaging Ca_Transient_Analysis Calcium Transient Analysis Fluorescence_Imaging->Ca_Transient_Analysis Ca_Transient_Analysis->Interpretation

Caption: Experimental workflow for studying this compound effects.

References

ORM-10962 stability and solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and solubility of ORM-10962 in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a reported solubility of up to 250 mg/mL.[1] When preparing the stock solution, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For accurate preparation, ultrasonic assistance may be necessary to achieve complete dissolution.[1]

Q2: How should I store stock solutions and working solutions of this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Stability data indicates that stock solutions in DMSO can be stored at -80°C for up to two years and at -20°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Q3: What is the solubility of this compound in aqueous buffers like PBS or HBSS?

A3: There is limited publicly available data on the aqueous solubility of this compound in common buffers like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). Typically, for in vitro experiments, a high-concentration stock solution in DMSO is first prepared and then diluted to the final working concentration in the desired aqueous buffer. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the biological system.

Q4: Are there any established protocols for formulating this compound for in vivo studies?

A4: Yes, several formulations have been described for in vivo administration. These typically involve a multi-step process starting with a concentrated stock solution in DMSO. This stock is then further diluted with co-solvents to improve solubility and bioavailability. It is important to add each solvent sequentially and ensure the solution is clear at each step. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Troubleshooting Guides

Issue: My this compound solution appears cloudy or has precipitated after dilution in my experimental buffer.

  • Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in purely aqueous solutions. The final concentration in your buffer may have exceeded its solubility limit.

    • Solution: Try lowering the final concentration of this compound in your experimental buffer. You can also increase the percentage of DMSO in the final solution, but be mindful of the tolerance of your experimental system to the solvent.

  • Possible Cause 2: Buffer Incompatibility. The pH or composition of your buffer may not be optimal for maintaining this compound in solution.

    • Solution: While specific data is limited, you can empirically test different physiological buffers (e.g., Tyrode's solution, which has been used in published studies) to see if solubility improves.

  • Possible Cause 3: Improper Dissolution Technique. The compound may not have been fully dissolved in the initial DMSO stock solution.

    • Solution: Ensure the initial stock solution is completely clear before further dilution. Use of a vortex mixer and/or sonication can aid in dissolving the compound in DMSO.[1]

Issue: I am observing inconsistent results in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage or handling of this compound solutions can lead to degradation.

    • Solution: Always prepare fresh working solutions from a properly stored, frozen stock. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or errors in serial dilutions.

    • Solution: Re-prepare the solutions, ensuring complete dissolution of the compound at each step. Verify your dilution calculations and pipetting techniques.

Data Summary

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionValueCitations
Solubility DMSO250 mg/mL (544.02 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.53 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.53 mM)[1]
10% DMSO, 90% Corn oil≥ 2.08 mg/mL (4.53 mM)[1]
Storage (Powder) -20°C3 years[1]
4°C2 years[1]
Storage (in Solvent) -80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 217.6 µL of DMSO to 1 mg of this compound (MW: 459.54 g/mol ).

  • Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Perform serial dilutions of the stock solution in your chosen experimental buffer (e.g., Tyrode's solution, HBSS) to achieve the desired final concentration.

  • Ensure the final concentration of DMSO is below the tolerance level of your cells (typically <0.1%).

  • Use the freshly prepared working solution for your experiment immediately.

Protocol 3: Preparation of an In Vivo Formulation (Example)

This protocol is based on a formulation providing a clear solution of ≥ 2.08 mg/mL.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • Administer the freshly prepared solution to the experimental animal.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Solution Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Weigh this compound Powder B Dissolve in DMSO (e.g., 10 mM stock) A->B Add Anhydrous DMSO C Aliquot and Store (-20°C or -80°C) B->C For Storage G Prepare High-Conc. DMSO Stock (e.g., 20.8 mg/mL) B->G D Thaw DMSO Stock C->D E Dilute in Experimental Buffer (e.g., Tyrode's, HBSS) D->E Serial Dilution F Add to Cells/Tissue E->F Final Concentration H Add Co-solvents (e.g., PEG300, Tween-80) G->H I Add Saline H->I J Administer to Animal I->J Freshly Prepared

Caption: Workflow for preparing this compound solutions.

Signaling_Pathway Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_forward Forward Mode NCX Na+/Ca2+ Exchanger (NCX) Na_in Intracellular Na+ NCX->Na_in 3 Na+ Ca_out Extracellular Ca2+ NCX->Ca_out 1 Ca2+ Na_out Extracellular Na+ NCX->Na_out 3 Na+ Ca_in Intracellular Ca2+ NCX->Ca_in 1 Ca2+ ORM10962 This compound ORM10962->NCX Inhibits Na_in->NCX Ca_out->NCX Na_out->NCX Ca_in->NCX

Caption: this compound inhibits the Na+/Ca2+ exchanger.

References

Navigating Patch-Clamp Recordings with ORM-10962: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid and interpret potential artifacts in patch-clamp recordings when using the selective Na+/Ca2+ exchanger (NCX) inhibitor, ORM-10962. By understanding the compound's mechanism of action and common patch-clamp pitfalls, you can ensure the integrity and accuracy of your electrophysiological data.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to directly cause artifacts in patch-clamp recordings?

A1: Currently, there is no direct evidence in the scientific literature to suggest that this compound itself introduces novel artifacts into patch-clamp recordings. The compound is known for its high selectivity for the Na+/Ca2+ exchanger (NCX).[1][2] However, its mechanism of action, which involves altering intracellular calcium dynamics, can indirectly influence membrane properties and the behavior of other ion channels. These physiological changes may be misinterpreted as artifacts or may exacerbate common issues in patch-clamp experiments if not properly controlled.

Q2: After applying this compound, I observe a gradual drift in the baseline current. Is this an artifact?

A2: A drifting baseline can be a common patch-clamp artifact, often due to an unstable seal or changes in the electrode junction potential. However, with this compound, a slow change in baseline current could also represent a physiological response to NCX inhibition. By blocking the primary Ca2+ efflux pathway, this compound can lead to a gradual accumulation of intracellular Ca2+.[3][4] This can, in turn, modulate the activity of Ca2+-sensitive conductances, leading to a slow drift in the holding current.

Troubleshooting Steps:

  • Verify Seal Stability: Monitor the seal resistance throughout the experiment. A deteriorating seal is a common cause of baseline drift.

  • Control for Ca2+-activated Currents: If you suspect the drift is physiological, consider using intracellular solutions with a Ca2+ chelator (e.g., BAPTA) to buffer changes in intracellular Ca2+. This can help isolate the effect of this compound on NCX from downstream effects on Ca2+-activated channels.

  • Perform Time-matched Vehicle Controls: Compare the drift observed with this compound to that in cells treated with the vehicle solution alone to distinguish between a compound effect and experimental instability.

Q3: I've noticed a change in the capacitive transients after applying this compound. Is the compound affecting my cell membrane?

A3: While a direct effect of this compound on the lipid bilayer is unlikely, alterations in cell morphology or membrane properties secondary to changes in intracellular ion concentrations can occur over longer recording periods. However, a more probable cause for altered capacitive transients is a change in the series resistance (Rs) or whole-cell capacitance (Cm) that has not been adequately compensated for. The physiological effects of this compound could potentially lead to subtle changes in cell volume or membrane folding, which would affect Cm.

Troubleshooting Steps:

  • Monitor and Compensate for Rs and Cm: Regularly monitor and adjust the series resistance and capacitance compensation settings in your patch-clamp amplifier software throughout the experiment.

  • Use Ruptured vs. Perforated Patch: If you suspect intracellular dialysis is contributing to changes in membrane properties, consider using the perforated patch technique to better preserve the intracellular environment.

Troubleshooting Guide

Issue 1: Unexpected changes in L-type Ca2+ current (ICa,L) amplitude.

  • Observation: A reduction in ICa,L amplitude is observed after the application of this compound.

  • Possible Cause: This is likely a physiological effect rather than an artifact. While this compound is highly selective for NCX and does not directly block L-type calcium channels, the resulting increase in intracellular Ca2+ can lead to enhanced calcium-dependent inactivation of ICa,L.[5][6][7]

Issue 2: Appearance or enhancement of delayed afterdepolarizations (DADs).

  • Observation: In cells prone to DADs, their amplitude or frequency appears to be modulated by this compound.

  • Possible Cause: this compound has been shown to suppress DADs by reducing the Ca2+ transient amplitude under conditions of Ca2+ overload.[1] If you observe an enhancement of DADs, it could point to an experimental artifact such as an unstable patch or a "leaky" seal, which can itself promote arrhythmogenic activity.

  • Recommendation: Carefully inspect the seal quality and the overall health of the cell. Ensure that the baseline recording is stable before and after drug application. Use appropriate positive controls to induce DADs to ensure your experimental model is behaving as expected.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the electrophysiological effects of this compound.

ParameterValueSpecies/Cell TypeReference
NCX Inhibition (Forward Mode) EC50: 55 nMGuinea pig ventricular myocytes[1][2]
NCX Inhibition (Reverse Mode) EC50: 67 nMGuinea pig ventricular myocytes[1][2]
Effect on If (Funny Current) No significant effect at 1 µMRabbit SAN cells[3]
Effect on Action Potential Duration Unaltered at 1 µMRabbit hearts[1]
Effect on DADs Significant suppression at 1 µMDog right ventricular Purkinje fibres[1]
Effect on Cardiac Alternans Significant attenuation at 1 µMCanine ventricular myocytes[5][6][8]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NCX Current:

  • Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors such as nifedipine for ICa,L and ouabain for the Na+/K+ pump.

  • Pipette Solution (in mM): 130 CsCl, 10 NaCl, 10 HEPES, 5 MgATP, 10 BAPTA, pH adjusted to 7.2 with CsOH. The high concentration of BAPTA is to control intracellular Ca2+.

  • Voltage Protocol: From a holding potential of -80 mV, apply a voltage ramp from -120 mV to +60 mV. The this compound-sensitive current can be identified by subtracting the current recorded in the presence of the compound from the control current.

Visualizations

Signaling_Pathway ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Ca_efflux Ca2+ Efflux NCX->Ca_efflux Mediates Intra_Ca Intracellular [Ca2+] Ca_efflux->Intra_Ca Decreases Ca_inactivation Ca2+-dependent Inactivation Intra_Ca->Ca_inactivation Increases DADs Delayed Afterdepolarizations (DADs) Intra_Ca->DADs Modulates Alternans Cardiac Alternans Intra_Ca->Alternans Modulates ICaL L-type Ca2+ Current (ICa,L) Ca_inactivation->ICaL Inhibits

Caption: Mechanism of action of this compound and its downstream electrophysiological effects.

Troubleshooting_Workflow Start Observe Unexpected Electrophysiological Change with this compound Check_Seal Is Seal Resistance (>1 GΩ) and Stable? Start->Check_Seal Check_Rs_Cm Are Rs and Cm Compensated Correctly? Check_Seal->Check_Rs_Cm Yes Artifact Likely Artifact: Improve Patch or Discard Recording Check_Seal->Artifact No Check_Rs_Cm->Artifact No Vehicle_Control Run Vehicle Control Experiment Check_Rs_Cm->Vehicle_Control Yes Consider_Physiology Consider Indirect Physiological Effect of Altered Intracellular Ca2+ Valid_Data Likely Physiological Effect: Proceed with Analysis Consider_Physiology->Valid_Data Vehicle_Control->Consider_Physiology

Caption: Troubleshooting workflow for unexpected observations in patch-clamp recordings with this compound.

References

Addressing variability in results from ORM-10962 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ORM-10962. Our aim is to help address potential variability in experimental results and provide clear protocols for key assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question: We are observing inconsistent inhibition of the sodium-calcium exchanger (NCX) current. What are the potential causes?

Answer: Variability in NCX inhibition by this compound can stem from several factors:

  • Drug Preparation and Stability: Ensure this compound is prepared fresh for each experiment. The stock solution, typically in DMSO, should be stored at -20°C for up to a year or -80°C for up to two years.[1] When preparing the working solution, ensure complete dissolution; sonication may be used to aid this process.[1]

  • Intracellular Calcium Levels: The inhibitory effect of this compound can be influenced by intracellular calcium concentrations.[2] In experimental setups with intact intracellular Ca2+ transients, the extent of NCX inhibition may be reduced.[2] Consider this when designing experiments and interpreting results.

  • Pacing Frequency: In studies on cardiac myocytes, the pacing frequency can affect the intracellular ionic environment, which may in turn modulate the apparent inhibitory effect of this compound.

  • Experimental Model: The expression and function of NCX can vary between different animal models (e.g., canine vs. rabbit) and cell types (e.g., ventricular myocytes vs. sinoatrial node cells), leading to different sensitivities to this compound.

Question: Our results on action potential duration (APD) are not consistent with published data. Why might this be?

Answer: Discrepancies in APD measurements can be attributed to:

  • Differential Effects on APD Alternans: this compound's effect on APD can be complex, particularly in the context of cardiac alternans. Three morphological types of alternans have been observed, with differential responses to this compound, especially concerning APD80 alternans attenuation.[3][4][5][6] The specific type of alternans induced in your model will influence the outcome.

  • Indirect Effects on L-type Calcium Current: While this compound is highly selective for NCX, it can indirectly reduce the L-type calcium current (ICaL).[4][5] This indirect effect can influence the action potential plateau and overall duration. The magnitude of this indirect effect may vary between experimental preparations.

  • Concentration of this compound: The concentration of this compound used is critical. While 1 µM is a common concentration in published studies, the dose-response relationship can vary depending on the specific endpoint and experimental system.[7]

  • Animal Species and Heart Region: Electrophysiological properties differ significantly between species and even between different regions of the heart (e.g., ventricle vs. Purkinje fibers).[7] These intrinsic differences can lead to varied responses to NCX inhibition.

Question: We are seeing unexpected effects on heart rate or pacemaker activity. What should we investigate?

Answer: When studying the effects of this compound on sinoatrial node (SAN) pacemaking, consider the following:

  • Interaction with the Funny Current (If): this compound's bradycardic effect is augmented when the funny current (If) is inhibited, and vice versa.[2][8] This suggests a functional coupling between NCX and If in pacemaking. If your experimental preparation involves other compounds that affect If, this could lead to synergistic or unexpected effects.

  • Calcium Handling in SAN Cells: this compound can increase the diastolic Ca2+ level and the amplitude of the Ca2+ transient in SAN cells.[2][8] These alterations in calcium handling can directly impact the spontaneous depolarization rate and overall pacemaker frequency.

  • Experimental Preparation: Studies have been conducted on isolated SAN cells and multicellular SAN tissue preparations.[2][9] The results may differ between these preparations due to the preservation or loss of cell-cell coupling and tissue architecture.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It inhibits both the forward and reverse modes of NCX with high affinity.[1][7]

What are the reported IC50 values for this compound?

The reported IC50 values for this compound are approximately 55 nM for the inward (forward) NCX current and 67 nM for the outward (reverse) NCX current in canine ventricular myocytes.[1][7]

Is this compound selective for NCX?

Yes, this compound has been shown to be highly selective for NCX, with no significant off-target effects on other major cardiac ion channels such as ICaL, IKr, IKs, IK1, Ito, and the Na+/K+ pump at concentrations effective for NCX inhibition.[7][8] However, it can indirectly reduce the L-type calcium current.[4][5]

What are the main applications of this compound in research?

This compound is primarily used as a pharmacological tool to investigate the role of the sodium-calcium exchanger in cardiac physiology and pathophysiology. Its main applications include studying cardiac arrhythmias, particularly those related to calcium overload and alternans, and investigating the mechanisms of sinoatrial node pacemaking.[2][3][5]

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell Type/ModelReference
IC50 (Forward Mode)55 nMCanine Ventricular Myocytes[1][7]
IC50 (Reverse Mode)67 nMCanine Ventricular Myocytes[1][7]
Effective Concentration for Alternans Attenuation1 µMCanine Papillary Muscle[4][5]
Effective Concentration in SAN Studies1 µMRabbit Sinoatrial Node Cells[2][9]

Table 2: Electrophysiological Effects of this compound (1 µM)

ParameterEffectModelReference
APD25 AlternansSignificantly attenuatedCanine Papillary Muscle[4]
APD80 AlternansAttenuated at slower pacingCanine Papillary Muscle[4]
Calcium Transient AlternansAttenuatedIsolated Canine Ventricular Myocytes[3][5]
SAN Pacemaking Cycle LengthMarginally reducedRabbit Sinoatrial Node Tissue[2][8]
Diastolic Ca2+ Level (SAN cells)IncreasedIsolated Rabbit Sinoatrial Node Cells[2][8]
Ca2+ Transient Amplitude (SAN cells)IncreasedIsolated Rabbit Sinoatrial Node Cells[2][8]

Experimental Protocols

Protocol 1: Measurement of Action Potentials in Canine Papillary Muscle

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of canine hearts.

  • Perfusion: Perfuse the preparations with a Tyrode's solution containing (in mM): NaCl 129, NaHCO3 20, NaH2PO4 0.4, KCl 4.0, MgSO4 0.53, glucose 5.5, supplemented with 1.2 mM CaCl2. The solution should be gassed with 95% O2 and 5% CO2 at 35°C.

  • Electrode Impalement: Impale the tissue with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.

  • Pacing Protocol: Pace the preparation at various cycle lengths (e.g., 170 to 250 ms) to induce cardiac alternans.

  • Drug Application: After recording baseline measurements, perfuse the tissue with the Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM).

  • Data Analysis: Measure action potential duration at 25% and 80% repolarization (APD25 and APD80) to quantify alternans.

Protocol 2: Calcium Transient Measurement in Isolated Ventricular Myocytes

  • Cell Isolation: Isolate ventricular myocytes from canine hearts using enzymatic digestion with collagenase.

  • Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Perfusion: Place the dye-loaded cells in a recording chamber on an inverted microscope and perfuse with a HEPES-buffered solution.

  • Pacing: Electrically stimulate the myocytes at a frequency known to induce calcium transient alternans.

  • Fluorescence Measurement: Record the fluorescence intensity changes over time to measure intracellular calcium transients.

  • Drug Application: Perfuse the cells with the solution containing this compound and repeat the measurements.

  • Data Analysis: Analyze the amplitude of the calcium transients to determine the presence and extent of alternans before and after drug application.

Visualizations

ORM10962_Signaling_Pathway ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Ca_in Ca2+ Influx (Reverse Mode) NCX->Ca_in Mediates Ca_out Ca2+ Efflux (Forward Mode) NCX->Ca_out Mediates Ca_i Intracellular Ca2+ Ca_in->Ca_i Decreases Ca_out->Ca_i Decreases SR_load SR Ca2+ Load Ca_i->SR_load Increases ICaL L-type Ca2+ Current (ICaL) Ca_i->ICaL Indirectly Reduces Ca_transient Ca2+ Transient SR_load->Ca_transient Stabilizes Alternans Ca2+ Alternans Ca_transient->Alternans Reduces APD_Alternans APD Alternans Alternans->APD_Alternans Reduces AP Action Potential ICaL->AP Affects

References

Troubleshooting unexpected electrophysiological responses to ORM-10962

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected electrophysiological responses when using ORM-10962. The information is tailored for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I applied this compound, but I don't see any effect on the action potential duration (APD) or calcium transients.

Possible Causes & Troubleshooting Steps:

  • Compound Degradation: Ensure that this compound has been stored correctly and that the solution was freshly prepared.

  • Inadequate Concentration: Verify the final concentration of this compound in your experimental bath. Consider a concentration-response curve to ensure you are in an effective range (studies often use 1 µM).

  • Poor Perfusion: Ensure adequate perfusion of the cell or tissue with the this compound-containing solution. Inadequate exchange can lead to a lower-than-expected effective concentration at the site of action.

  • Cellular Health: The health of the isolated myocytes is critical. If the cells are unhealthy, the Na+/Ca2+ exchanger (NCX) may not be functioning optimally, or the cell may not exhibit the expected electrophysiological properties at baseline.

  • Experimental Conditions: The effect of this compound can be dependent on the experimental conditions. For instance, its effect on alternans is more pronounced at faster pacing rates.[1]

Q2: I'm observing a much larger effect than anticipated, such as a significant shortening of the action potential or a complete loss of contractility.

Possible Causes & Troubleshooting Steps:

  • Concentration Error: A calculation or dilution error may have resulted in a much higher concentration of this compound than intended.

  • Indirect Effects on L-type Calcium Current: While this compound does not directly block L-type calcium channels, it can indirectly reduce this current.[1][2] This is thought to be due to an increase in intracellular calcium near the sarcolemma, leading to enhanced calcium-dependent inactivation of the L-type calcium channels. An unexpectedly large effect could be due to a preparation that is particularly sensitive to this indirect effect.

  • Compromised Cellular Health: In a compromised cell, the intracellular sodium and calcium levels may already be abnormal. Inhibition of the NCX in such a scenario could lead to a more pronounced and potentially detrimental increase in intracellular calcium.

Q3: The morphology of the action potential has changed in a way that is not consistent with NCX inhibition (e.g., a significant change in the resting membrane potential or the appearance of early afterdepolarizations).

Possible Causes & Troubleshooting Steps:

  • Deteriorating Gigaseal: In whole-cell patch-clamp experiments, a deteriorating seal can lead to a "leak" current that alters the resting membrane potential and the overall shape of the action potential. This can be mistaken for a drug effect.

  • Pipette Drift: The recording pipette may have drifted away from the cell, which can also introduce artifacts.[3]

  • Contamination of Solutions: Contamination of either the bath or pipette solution could introduce other ions or substances that affect various ion channels.

  • Off-Target Effects (Unlikely but possible): While this compound is reported to be highly selective for the NCX, its predecessor, ORM-10103, had a minor blocking effect on IKr.[4] If an unexpected change in repolarization is observed that cannot be explained by NCX inhibition, consider the (unlikely) possibility of a minor off-target effect in your specific preparation.

Q4: After applying this compound, the noise in my recording has increased significantly.

Possible Causes & Troubleshooting Steps:

  • Grounding Issues: The application of a new solution via a perfusion system can sometimes disturb the grounding of the recording setup. Ensure all components are properly grounded to a single point (star grounding).[5][6]

  • Perfusion System Artifacts: The perfusion system itself can introduce noise. Check for bubbles in the perfusion line or electrical noise from the perfusion pump.[3]

  • Precipitation of the Compound: At higher concentrations or in certain solutions, the compound may begin to precipitate, which could affect the recording. Ensure the compound is fully dissolved in your working solution.

Quantitative Data Summary

The following tables summarize the known effects of this compound on various electrophysiological parameters.

Table 1: Effects of this compound on Sinoatrial Node (SAN) Cells

ParameterConcentrationSpeciesEffectReference
Pacemaking Cycle Length1 µMRabbitSlight but statistically significant increase (bradycardic effect)[7][8]
Action Potential Duration1 µMRabbitNo significant change[7][8]
Spontaneous Depolarization Slope1 µMRabbitConsiderably decreased[7][8]
Funny Current (If)1 µMRabbitNo effect[8]
IKr1 µMRabbitNo effect (tested with dofetilide)[8]
Diastolic Ca2+ Level1 µMRabbitMarked increase[7][8]
Ca2+ Transient Amplitude1 µMRabbitMarked increase[7][8]

Table 2: Effects of this compound on Ventricular Myocytes

ParameterConcentrationSpeciesEffectReference
Action Potential Duration Alternans1 µMCanineAttenuated[1]
Calcium Transient Alternans1 µMCanineAttenuated[1]
APD Restitution1 µMCanineNot markedly altered[1]
Post-Repolarization Refractoriness1 µMCanineIncreased[1]
L-type Ca2+ Current (ICa)1 µMCanineIndirectly reduced[1][2]
SR Ca2+ Content1 µMCanineReduced (when reverse NCX is favored), Increased (when forward NCX is favored)[2]

Experimental Protocols

1. Whole-Cell Patch-Clamp Recording from Isolated Ventricular Myocytes

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from the desired species (e.g., canine, rabbit, mouse).

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 Phosphocreatine, 0.01 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Recording:

    • Place the coverslip with adherent myocytes into the recording chamber on an inverted microscope.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

    • Approach a myocyte with the pipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Switch to current-clamp mode to record action potentials or voltage-clamp mode to measure specific ionic currents. Action potentials can be elicited by injecting a brief (2-4 ms) suprathreshold current pulse.[9]

2. Action Potential Recording from Isolated Perfused Heart (Langendorff)

  • Preparation: The heart is excised and cannulated via the aorta for retrograde perfusion with a Krebs-Henseleit solution (or similar) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

  • Recording Electrodes: Monophasic or biphasic action potentials can be recorded from the epicardial surface using specialized electrodes.[10] For example, a spring-loaded platinum-tipped electrode can be used to maintain contact with the beating heart.[10]

  • Procedure:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) after mounting.

    • Place the recording electrode gently on the ventricular epicardium.

    • Record baseline action potentials.

    • Switch the perfusion to a solution containing this compound and record the resulting changes in action potential morphology.

3. Calcium Imaging in Isolated Cardiomyocytes

  • Dye Loading:

    • Incubate isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 30 minutes) at room temperature.

    • Wash the cells with the extracellular solution to remove excess dye.

  • Imaging:

    • Place the coverslip with dye-loaded cells in a chamber on a confocal microscope.

    • Use an appropriate excitation wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.

    • Record line-scan images across the cell to measure the spatial and temporal dynamics of calcium transients.[11]

    • Record baseline calcium transients, then perfuse with this compound and record the changes. The data is often presented as the ratio of fluorescence to the baseline fluorescence (F/F0).[11]

Visualizations

ORM10962_Mechanism ORM10962 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10962->NCX Inhibits Ca_efflux Ca2+ Efflux Alternans Cardiac Alternans (Attenuated) ORM10962->Alternans Results in NCX->Ca_efflux Mediates Ca_i Intracellular Ca2+ (Increased) Ca_efflux->Ca_i Leads to Ca_inactivation Ca2+-dependent Inactivation Ca_i->Ca_inactivation Promotes L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Mediates Ca_inactivation->L_type Inhibits Troubleshooting_Workflow Start Unexpected Electrophysiological Response Observed Check_Setup Verify Experimental Setup (Grounding, Perfusion, Noise) Start->Check_Setup Check_Compound Confirm Compound Integrity & Concentration Start->Check_Compound Check_Cell_Health Assess Cell/Tissue Viability Start->Check_Cell_Health Artifact Is it an Artifact? (Seal, Drift, Electrical Noise) Check_Setup->Artifact Check_Compound->Artifact Check_Cell_Health->Artifact Indirect_Effect Is it a known indirect effect? (e.g., indirect ICa reduction) Artifact->Indirect_Effect No Resolve_Artifact Resolve Artifact Source Artifact->Resolve_Artifact Yes Consider_Mechanism Consider Nuanced Mechanism of Action Indirect_Effect->Consider_Mechanism Yes Consult_Literature Consult Literature for Similar Findings Indirect_Effect->Consult_Literature No Signaling_Pathway cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NCX NCX Ca_i Cytosolic Ca2+ NCX->Ca_i Ca2+ Efflux L_Type L-type Ca2+ Channel L_Type->Ca_i Ca2+ Influx RyR RyR RyR->Ca_i Ca2+ Release SERCA SERCA SR_Ca SR Ca2+ Store SERCA->SR_Ca Stores Ca2+ ORM10962 This compound ORM10962->NCX Blocks Ca_i->RyR Triggers CICR Ca_i->SERCA Uptake Contraction Contraction Ca_i->Contraction Initiates

References

Validation & Comparative

A Head-to-Head Comparison of ORM-10962 and Other NCX Inhibitors on Cardiac Alternans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental Data

Cardiac alternans, a beat-to-beat alternation in the amplitude of the action potential and intracellular calcium transient, is a critical precursor to life-threatening arrhythmias. The sodium-calcium exchanger (NCX) has emerged as a key therapeutic target for the suppression of these proarrhythmic events. This guide provides a comparative analysis of ORM-10962, a novel and selective NCX inhibitor, against other known NCX inhibitors, based on available experimental data.

Executive Summary

Experimental evidence strongly indicates that This compound effectively attenuates both action potential duration (APD) and calcium transient (CaT) alternans .[1][2][3][4][5] In contrast, direct evidence for the anti-alternans efficacy of other NCX inhibitors such as SEA-0400 and KB-R7943 is lacking, with some studies suggesting potential proarrhythmic effects, likely attributable to their non-selective pharmacological profiles. Data on the specific effects of ORM-10103 on cardiac alternans is not currently available in the reviewed literature.

Comparative Analysis of NCX Inhibitors on Cardiac Alternans

The following tables summarize the available quantitative data on the effects of various NCX inhibitors on cardiac alternans and their known pharmacological selectivity.

Table 1: Effect of NCX Inhibitors on Cardiac Alternans

InhibitorEffect on APD AlternansEffect on CaT AlternansKey Findings
This compound Significant attenuation[1][2][3][4]Significant attenuation[1][2][3][4]Attenuates alternans by reducing sarcoplasmic reticulum release refractoriness.[1][2][4]
SEA-0400 Not attenuated; may enhance discordant alternans[1]No clear evidence of attenuationMay be proarrhythmic; effects are confounded by L-type Ca2+ channel inhibition.[1]
KB-R7943 No direct data availableNo direct data availableHighly non-selective, making interpretation of effects on complex phenomena like alternans difficult.
ORM-10103 No direct data availableNo direct data availableSelective NCX inhibitor, but its specific impact on cardiac alternans has not been reported in the reviewed studies.

Table 2: Pharmacological Selectivity of NCX Inhibitors

InhibitorPrimary TargetKnown Off-Target Effects
This compound Sodium-Calcium Exchanger (NCX)Indirect reduction of L-type calcium current via calcium-dependent inactivation.[1][3]
SEA-0400 Sodium-Calcium Exchanger (NCX)Inhibition of L-type Ca2+ current.[1]
KB-R7943 Sodium-Calcium Exchanger (NCX)Blocks NMDA receptors and inhibits mitochondrial complex I.
ORM-10103 Sodium-Calcium Exchanger (NCX)Minor inhibition of the rapid delayed rectifier potassium current (IKr).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) NCX NCX Ca_efflux Ca2+ Efflux NCX->Ca_efflux Alternans Cardiac Alternans NCX->Alternans Contributes to LCC L-type Ca2+ Channel Ca_influx Ca2+ Influx LCC->Ca_influx RyR RyR Ca_transient Intracellular Ca2+ Transient RyR->Ca_transient Ca2+ Release SERCA SERCA SR_Ca SR Ca2+ Store SERCA->SR_Ca SR_Ca->RyR ORM10962 This compound ORM10962->NCX Inhibits Ca_influx->Ca_transient Ca_efflux->Alternans Modulates Ca_transient->LCC Ca2+-dependent inactivation Ca_transient->SERCA Uptake Ca_transient->Alternans Drives start Start prep Canine Papillary Muscle or Isolated Myocyte Prep start->prep pacing Rapid Pacing Protocol (e.g., 170-250 ms cycle length) prep->pacing control_rec Record Baseline APD & CaT Alternans pacing->control_rec drug_rec Record Post-Drug APD & CaT Alternans pacing->drug_rec drug_app Apply NCX Inhibitor (e.g., 1 µM this compound) control_rec->drug_app analysis Data Analysis: Compare Alternans Magnitude control_rec->analysis drug_app->pacing drug_rec->analysis end End analysis->end

References

A Comparative Guide to Sodium-Calcium Exchanger (NCX) Inhibitors: Evaluating the Therapeutic Window of ORM-10962

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-calcium exchanger (NCX) is a critical regulator of intracellular calcium homeostasis, particularly in excitable cells like cardiomyocytes. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias and ischemia-reperfusion injury, making it a promising therapeutic target. This guide provides a comparative analysis of ORM-10962, a highly selective NCX inhibitor, with other notable inhibitors, focusing on their therapeutic window, supported by experimental data.

Quantitative Comparison of NCX Inhibitors

The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For NCX inhibitors, a wider therapeutic window implies a greater separation between the concentrations required for effective NCX inhibition and those causing off-target effects or cellular toxicity. The following table summarizes the key quantitative data for this compound and other well-characterized NCX inhibitors.

InhibitorTargetIC50 / EC50 (Forward Mode)IC50 / EC50 (Reverse Mode)Key Off-Target Effects / Safety Profile
This compound NCX55 nM[1]67 nM[1]Highly selective. No significant effects on ICa, INa, IK1, IKr, IKs, Ito, and INa/K pump currents at 1 µM.[1] In some in vivo arrhythmia models, it did not show a protective effect.[2]
ORM-10103 NCX780 nM[3]960 nM[3]Improved selectivity over older inhibitors. No effect on L-type Ca2+ channels at 10 µM, but a slight inhibition of IKr at 3 µM was observed.[3][4]
SEA0400 NCX~3.35 µM~4.74 µMInhibits L-type Ca2+ channels at higher concentrations (EC50 ~3.6 µM).[2] Can have pro-arrhythmic effects depending on the NCX expression level.[5] Also reported to affect NMDA receptor currents.[6]
KB-R7943 NCX (preferentially reverse mode)~13 µM~3.3 µMPoor selectivity with multiple off-target effects. Inhibits NMDA receptors, mitochondrial complex I, L-type Ca2+ channels, and TRP channels.[7][8] This significantly narrows its therapeutic window.

Caption: Comparative data of selected NCX inhibitors. Lower IC50/EC50 values indicate higher potency. A wider separation between on-target potency and off-target effects suggests a more favorable therapeutic window.

Signaling Pathways and Experimental Workflows

To understand the context of NCX inhibition, it is crucial to visualize the involved signaling pathways and the experimental procedures used for inhibitor characterization.

NCX_Signaling_Pathway cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NCX NCX Ca_cyt [Ca2+]i NCX->Ca_cyt Ca2+ efflux (forward) Ca2+ influx (reverse) LTCC L-type Ca2+ Channel LTCC->Ca_cyt Ca2+ influx BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates CaMKII CaMKII Ca_cyt->CaMKII Activates CaMKII->NCX Regulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates PKA->LTCC Phosphorylates RyR RyR PKA->RyR Phosphorylates RyR->Ca_cyt Ca2+ release (CICR) SERCA SERCA Ca_SR [Ca2+]SR SERCA->Ca_SR Ca2+ uptake Ca_SR->RyR

Caption: Simplified signaling pathway of calcium homeostasis in a cardiomyocyte, highlighting the central role of the Sodium-Calcium Exchanger (NCX).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation patch_clamp Whole-Cell Patch Clamp (Isolated Cardiomyocytes) ic50 Determine IC50/EC50 for NCX (Forward & Reverse Modes) patch_clamp->ic50 selectivity Selectivity Profiling (Other Ion Channels) patch_clamp->selectivity langendorff Langendorff-Perfused Heart ic50->langendorff Informs concentration safety_tox Safety & Toxicology Studies selectivity->safety_tox Predicts off-target effects arrhythmia_model Induce Arrhythmia (e.g., Ischemia-Reperfusion) langendorff->arrhythmia_model efficacy_testing Test Anti-arrhythmic Efficacy arrhythmia_model->efficacy_testing animal_model Animal Model of Cardiac Disease efficacy_testing->animal_model Guides in vivo studies pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd pk_pd->safety_tox

Caption: A typical experimental workflow for the preclinical evaluation of NCX inhibitors.

Experimental Protocols

Whole-Cell Patch-Clamp for Measuring NCX Current (INCX)

This protocol is designed to isolate and measure the current generated by the sodium-calcium exchanger in isolated ventricular cardiomyocytes.

Objective: To determine the inhibitory effect of compounds on both forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX.

Materials:

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors are added (e.g., nifedipine for L-type Ca2+ channels, ouabain for Na+/K+ pump).

  • Internal (Pipette) Solution (in mM): 20 NaCl, 120 CsCl, 10 HEPES, 5 MgATP, 10 EGTA, and a defined free Ca2+ concentration (e.g., by using a Ca2+/EGTA buffer), pH adjusted to 7.2 with CsOH.

  • Cells: Acutely dissociated ventricular cardiomyocytes from a suitable animal model (e.g., canine, rabbit, or guinea pig).

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using enzymatic digestion. Allow cells to stabilize before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of -40 mV.

    • Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit both outward (reverse mode) and inward (forward mode) INCX.

    • Record the baseline INCX.

    • Perfuse the cell with the external solution containing the test inhibitor at various concentrations.

    • Record INCX in the presence of the inhibitor.

    • To isolate INCX, apply a saturating concentration of a non-specific NCX blocker like Ni2+ (e.g., 5 mM) at the end of the experiment. The Ni2+-sensitive current represents INCX.

  • Data Analysis: Subtract the Ni2+-insensitive current from the total current to obtain INCX. Plot the concentration-response curve to determine the IC50 value for the inhibitor.

Langendorff-Perfused Heart Model for Arrhythmia Studies

This ex vivo model allows for the assessment of a drug's anti-arrhythmic potential in a whole-heart preparation.

Objective: To evaluate the efficacy of NCX inhibitors in preventing or terminating ischemia-reperfusion-induced ventricular arrhythmias.

Materials:

  • Langendorff apparatus: Perfusion system, temperature-controlled organ bath, pressure transducer, and ECG recording electrodes.

  • Perfusion Buffer (Krebs-Henseleit solution, in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • Animal: Rat or guinea pig.

Procedure:

  • Heart Isolation: Anesthetize the animal and quickly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate and a physiological temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes), monitoring heart rate and contractile function.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record baseline ECG and contractile function.

    • Drug Perfusion (for pre-treatment studies): Perfuse the heart with the buffer containing the NCX inhibitor at the desired concentration.

    • Global or Regional Ischemia: Stop the perfusion (global ischemia) or ligate a coronary artery (regional ischemia) for a defined period (e.g., 30 minutes).

    • Reperfusion: Restore the perfusion and monitor the heart for the occurrence of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Analyze the ECG recordings to quantify the incidence, duration, and severity of arrhythmias in the control (vehicle) and drug-treated groups.

Conclusion

Based on the available preclinical data, This compound demonstrates a significantly improved selectivity profile compared to older NCX inhibitors like SEA0400 and KB-R7943. Its high potency and lack of significant off-target effects at concentrations well above its IC50 for NCX suggest a wider therapeutic window. While ORM-10103 also shows good selectivity, the slight IKr inhibition could be a concern. The poor selectivity of KB-R7943 makes it a less desirable candidate for therapeutic development, although it remains a useful tool for in vitro studies with careful interpretation.

The evaluation of the therapeutic window is an ongoing process that extends into clinical trials. However, the initial data strongly suggests that the high selectivity of this compound makes it a promising candidate for further investigation as a therapeutic agent targeting diseases associated with NCX dysfunction. Researchers utilizing these inhibitors should be aware of their respective selectivity profiles to ensure the accurate interpretation of experimental results.

References

A Comparative Review of Next-Generation NCX Inhibitors: Spotlight on ORM-10962

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-calcium exchanger (NCX) has emerged as a critical therapeutic target in cardiovascular diseases, playing a pivotal role in cellular calcium homeostasis. Dysregulation of NCX activity is implicated in arrhythmias, ischemia-reperfusion injury, and heart failure. While first-generation NCX inhibitors like KB-R7943 and SEA0400 showed promise, their clinical utility has been hampered by a lack of selectivity. This guide provides a comparative analysis of next-generation NCX inhibitors, with a special focus on ORM-10962, alongside other promising compounds such as ORM-10103, ORM-11372, and SAR296968. We present a synthesis of their performance based on available experimental data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.

Performance Comparison of Next-Generation NCX Inhibitors

The development of novel NCX inhibitors has focused on improving potency and selectivity, crucial for minimizing off-target effects. The following tables summarize the quantitative data for this compound and its counterparts.

Inhibitor Target IC50 (Forward Mode) IC50 (Reverse Mode) Key Selectivity Notes References
This compound NCX55 nM67 nMHighly selective; no significant effect on ICa, INa, IK1, IKr, IKs, Ito, and Na/K pump currents at 1 µM.[1][2][1][2][3]
ORM-10103 NCX780 nM960 nMSelective for NCX with minimal effect on IKr at high concentrations; no effect on ICaL.[2][4][2][4][5][6][7][8]
ORM-11372 NCX1.16 nM5 nMHigh potency for NCX1.1; inhibits hERG (IC50 = 10.0 µM) and INa (IC50 = 23.2 µM) at much higher concentrations.[9][10][4][9][10][11]
SAR296968 hNCX1/2/374 nM (hNCX1)-Potent inhibitor of all three human NCX isoforms.[4][11][12][13][14]
SEA0400 NCX~3.35 µM~4.74 µMAlso inhibits L-type Ca2+ channels (ICaL) with an EC50 of 3.6 µM.[4][4]

Table 1: Comparative Potency and Selectivity of NCX Inhibitors. This table highlights the superior potency and selectivity of the newer generation of ORM compounds and SAR296968 compared to the earlier inhibitor SEA0400.

Inhibitor Experimental Model Key Findings References
This compound Canine papillary muscleAttenuated cardiac alternans (both action potential duration and calcium transient amplitude).[15][16][15][16]
Anesthetized guinea pigsDelayed the development of ventricular extrasystoles and tachycardia.[3][3]
Rabbit sinus node tissueShowed that NCX current contributes to cardiac pacemaking.[1][1]
ORM-10103 Canine Purkinje fibersDecreased the amplitude of delayed afterdepolarizations (DADs) in a concentration-dependent manner.[4][4]
Canine ventricular myocytesPrevented diastolic Ca2+ increase during simulated ischemia.[4][4]
ORM-11372 Anesthetized rats with myocardial infarctionInduced a positive inotropic effect.[9][10][9][10]
Healthy rabbitsShowed a positive inotropic effect with no other significant hemodynamic changes.[9][10][9][10]
SAR296968 Human atrial cardiomyocytesReduced the frequency of spontaneous sarcoplasmic reticulum Ca2+ release events and increased SR Ca2+ content.[12][13][14][12][13][14]
Human atrial trabeculaeIncreased developed tension and reduced diastolic tension.[13][14][13][14]

Table 2: Summary of Preclinical Efficacy of Next-Generation NCX Inhibitors. This table outlines the beneficial effects of these inhibitors in various models of cardiac dysfunction, demonstrating their potential as anti-arrhythmic and inotropic agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used in the evaluation of NCX inhibitors, based on descriptions from multiple sources.

Measurement of NCX Current (INCX) using Whole-Cell Patch-Clamp

This protocol is designed to isolate and measure the current generated by the sodium-calcium exchanger in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit) using enzymatic digestion.

  • Store the isolated cells in a solution at room temperature for use within 8-12 hours.

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique.

  • External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 0.2 BaCl₂, 0.33 NaH₂PO₄, 10 TEACl, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To block other currents, add 0.05 lidocaine (to block INa), 0.001 nisoldipine (to block ICaL), and 0.02 ouabain (to block the Na+/K+ pump).[17]

  • Pipette Solution (in mM): K+-free solution to isolate INCX.

  • Voltage Protocol: Apply a voltage ramp protocol, for instance, from a holding potential of -40 mV, depolarizing to +60 mV, then hyperpolarizing to -100 mV, and returning to the holding potential.[17]

  • INCX Isolation: Define the NCX current as the Ni2+-sensitive current by subtracting the current remaining after the application of 10 mM NiCl₂ (a non-specific NCX blocker) from the total measured current.[17][18][19]

Calcium Imaging of NCX Activity

This method allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) mediated by NCX activity.

1. Cell Loading:

  • Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

2. Imaging Setup:

  • Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfuse the cells with a physiological saline solution.

3. Induction of NCX Activity:

  • To study the reverse mode of NCX, rapidly switch to a Na+-free external solution (replacing Na+ with Li+), which will induce Ca2+ influx through the exchanger.[20]

  • To assess the forward mode, intracellular Ca2+ can be elevated, for example, by rapid application of caffeine to release Ca2+ from the sarcoplasmic reticulum. The subsequent decay of the Ca2+ transient in the presence of caffeine is indicative of NCX-mediated Ca2+ extrusion.[21]

4. Data Acquisition and Analysis:

  • Record the fluorescence intensity over time.

  • Changes in fluorescence reflect changes in intracellular calcium concentration. Analyze parameters such as the amplitude and decay rate of the calcium transients.

Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of NCX inhibitors.

1. Heart Isolation and Perfusion:

  • Excise the heart from an anesthetized animal (e.g., rat, guinea pig) and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[22][23][24][25][26]

2. Ischemia-Reperfusion Protocol:

  • After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[25]

  • Initiate reperfusion by restoring the flow for a subsequent period (e.g., 45-60 minutes).[25]

  • The NCX inhibitor can be administered in the perfusate before ischemia, during ischemia, or at the onset of reperfusion to evaluate its effect at different stages of injury.

3. Functional Assessment:

  • Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.[23]

  • Collect the coronary effluent to measure markers of cardiac damage, such as lactate dehydrogenase (LDH) release.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the role of NCX and the methods used to study it.

NCX_Signaling_Pathway NCX NCX Ca_out 1 Ca2+ NCX->Ca_out Efflux Na_out 3 Na+ NCX->Na_out Efflux Na_in 3 Na+ Na_in->NCX Influx Ca_in 1 Ca2+ Ca_in->NCX Influx Inhibitor NCX Inhibitor (e.g., this compound) Inhibitor->NCX Blocks both modes

Caption: Bidirectional ion transport by the Sodium-Calcium Exchanger (NCX).

Patch_Clamp_Workflow start Isolate Cardiomyocyte patch Establish Whole-Cell Patch Clamp start->patch block Apply Cocktail to Block Other Ion Channels patch->block record_control Record Total Current (Voltage Ramp Protocol) block->record_control add_inhibitor Apply NCX Inhibitor (e.g., this compound) record_control->add_inhibitor analyze Calculate Ni2+-sensitive (NCX) Current record_control->analyze record_inhibited Record Current with Inhibitor add_inhibitor->record_inhibited add_ni Apply NiCl2 to Block All NCX Current record_inhibited->add_ni record_inhibited->analyze record_ni Record Remaining Current add_ni->record_ni record_ni->analyze

Caption: Workflow for measuring NCX current using patch-clamp electrophysiology.

Langendorff_Workflow start Isolate Heart mount Mount on Langendorff Apparatus start->mount stabilize Stabilize with Retrograde Perfusion mount->stabilize treatment Administer Vehicle or NCX Inhibitor stabilize->treatment ischemia Induce Global Ischemia (Stop Perfusion) treatment->ischemia reperfusion Reperfuse ischemia->reperfusion measure Monitor Cardiac Function (LVDP, HR, etc.) reperfusion->measure collect Collect Effluent for Damage Markers (LDH) reperfusion->collect analyze Analyze Data measure->analyze collect->analyze

Caption: Experimental workflow for the Langendorff ischemia-reperfusion model.

References

Safety Operating Guide

Navigating the Disposal of ORM-10962: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling ORM-10962, a potent and selective sodium-calcium exchanger (NCX) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of chemical laboratory waste provide a clear and essential framework. This guide offers procedural, step-by-step guidance to ensure the safe and responsible management of this compound waste.

General Principles of Chemical Waste Disposal

The foundation of safe chemical disposal in a laboratory setting rests on a hierarchy of controls and adherence to local, state, and federal regulations.[1][2] All chemical waste is considered hazardous until proven otherwise and must be managed accordingly.[3] The primary goal is to prevent harm to personnel, the public, and the environment.

Step-by-Step Disposal Protocol for this compound

Given the absence of specific data for this compound, the following protocol is based on general best practices for the disposal of research-grade chemical compounds.

Step 1: Waste Identification and Characterization

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[3]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) office.[4]

Step 2: Container Selection and Labeling

  • Select a waste container that is chemically compatible with this compound and any solvents used. For instance, do not use metal containers for acidic or basic solutions.[2][5]

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][6]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][7][8] Do not use abbreviations or chemical formulas.[8]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][7][9]

  • The SAA should be clearly marked with a "Hazardous Waste" sign.[6]

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[4][7] For example, keep acids and bases in separate secondary containment.[8]

  • Keep the waste container closed at all times except when adding waste.[5][9]

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not attempt to transport the waste yourself.[3]

  • Be prepared to provide the information from the waste label to the EHS personnel.

Step 5: Decontamination of Empty Containers

  • An "empty" container that has held a hazardous chemical is often still considered hazardous waste unless properly decontaminated.[3]

  • For containers that held this compound, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4]

  • After decontamination, deface or remove the original label before disposing of the container in the regular trash.[3]

Quantitative Data Summary for General Laboratory Chemical Waste

ParameterGuidelineSource
pH Range for Drain Disposal (Aqueous, Non-Hazardous) 5.5 - 10.5[10]
Maximum Satellite Accumulation Area (SAA) Volume 55 gallons of hazardous waste[3][9]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[9]
Container Fill Capacity Do not exceed 90% of the container's capacity[2]
Storage Time Limit in SAA (partially filled) Up to 1 year[7]
Time to Remove Full Container from SAA Within 3 days[7]

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional protocols for handling and use.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Handling and Segregation cluster_2 Containerization cluster_3 Storage cluster_4 Final Disposal start Generate this compound Waste (Pure, Solution, or Contaminated Material) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Wastes identify->segregate select_container Select Compatible Waste Container segregate->select_container label_container Label Container: 'Hazardous Waste' 'this compound' Details select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed schedule_pickup Contact EHS for Waste Pickup keep_closed->schedule_pickup end Proper Disposal by EHS Professionals schedule_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling and Disposal of ORM-10962: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent and highly selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, offers significant promise in cardiovascular research. This guide provides essential safety, operational, and disposal protocols to ensure its responsible and effective use in the laboratory.

This compound is a valuable tool for investigating cardiac arrhythmias and calcium handling.[1] Adherence to strict safety and handling protocols is paramount to mitigate any potential risks associated with this research compound. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan.

Essential Safety and Handling Protocols

When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment (PPE) is mandatory to prevent accidental exposure:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Inspect gloves for any tears or punctures before use.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with the solid form should be conducted in a certified chemical fume hood.

  • Protective Clothing: A lab coat or other protective garment should be worn to prevent skin contact.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, readily available.

  • Weighing: When weighing the solid form of this compound, use a microbalance within a fume hood to minimize the risk of inhalation. Use appropriate weighing paper or a tared container.

  • Solubilization: For creating stock solutions, slowly add the solvent to the solid compound to avoid splashing. A common solvent for this compound is Dimethyl Sulfoxide (DMSO).

  • Storage: Store this compound in a tightly sealed, clearly labeled container. For long-term storage, it is recommended to keep it at -20°C for up to one year or -80°C for up to two years.[2]

  • Spill Response: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is then decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound, compiled from available research.

Physical and Chemical Properties
PropertyValueSource
Purity99.49%MedchemExpress
Storage (Stock Solution)-20°C (1 year), -80°C (2 years)MedchemExpress[2]
In Vitro Efficacy
ParameterValueCell TypeSource
IC50 (Forward Mode)55 nMDog ventricular myocytesMedchemExpress[2]
IC50 (Reverse Mode)67 nMDog ventricular myocytesMedchemExpress[2]
In Vivo Effects
Animal ModelDosageEffectSource
Anesthetized Guinea Pigs0.3 mg/kg (IV)~50% delay in ventricular extrasystolesMedchemExpress[2]
Anesthetized Guinea Pigs0.3 mg/kg (IV)~30% delay in ventricular tachycardiaMedchemExpress[2]

Detailed Experimental Protocols

The following are summaries of key experimental protocols that have been used to characterize the effects of this compound.

Standard Microelectrode Technique in Canine Papillary Muscle

This protocol is used to assess the effect of this compound on cardiac action potentials.

  • Tissue Preparation: Beagle dogs are sedated, and their hearts are rapidly removed and rinsed in an oxygenated Locke's solution. The papillary muscles are then dissected from the right ventricle.[3][4]

  • Electrophysiological Recording: The prepared tissue is placed in a chamber and superfused with a Tyrode's solution. Glass microelectrodes are used to impale the cardiac cells and record action potentials.

  • Drug Application: After obtaining baseline recordings, this compound is introduced into the superfusion solution at various concentrations to determine its effect on action potential duration and other parameters.

Calcium Transient Measurement in Isolated Ventricular Myocytes

This method is employed to directly observe the impact of this compound on intracellular calcium dynamics.

  • Cell Isolation: Ventricular myocytes are isolated from canine hearts through enzymatic digestion using collagenase.[3][4]

  • Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Imaging: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are electrically stimulated to elicit calcium transients, which are recorded as changes in fluorescence intensity.

  • Data Analysis: The amplitude and kinetics of the calcium transients are analyzed before and after the application of this compound to quantify its effect on calcium handling.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

ORM10962_Mechanism ORM10962 This compound NCX Sodium-Calcium Exchanger (NCX) ORM10962->NCX Inhibits Ca_Influx Decreased Ca2+ Efflux NCX->Ca_Influx Blocks Intra_Ca Altered Intracellular [Ca2+] Ca_Influx->Intra_Ca Leads to AP Modulation of Action Potential Intra_Ca->AP Affects Arrhythmia Anti-Arrhythmic Effect AP->Arrhythmia Results in

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.